N-Nitroso desloratadine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRQBLVAJWKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858203 | |
| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-22-6 | |
| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Nitroso Desloratadine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of N-Nitroso desloratadine, a nitrosamine impurity of the antihistamine drug desloratadine. Understanding these properties is critical for the development of analytical methods, risk assessment, and control strategies in pharmaceutical manufacturing.
Core Physicochemical Properties
The known physicochemical characteristics of this compound are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Chemical Name | 8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | [3][4][5] |
| CAS Number | 1246819-22-6 | [3][4][6] |
| Molecular Formula | C₁₉H₁₈ClN₃O | [3][4][7][8] |
| Molecular Weight | 339.8 g/mol | [3][9] |
| Appearance | Pale Red to Pale Brown Solid | [6] |
| Melting Point | >55°C (with decomposition) | [6] |
| Solubility | Soluble in Ethanol; Slightly soluble in Chloroform and Methanol; Soluble in DMSO.[3][6][10] | |
| UV Maximum (λmax) | 249 nm | [3] |
| Predicted pKa | 4.16 ± 0.20 (most basic) | [6] |
| Computed logP (XLogP3) | 4.9 | [9] |
Formation Pathway
This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the reaction of desloratadine with nitrosating agents.[4][11] The secondary amine moiety in the desloratadine structure is susceptible to nitrosation under specific conditions, such as the presence of residual nitrites in excipients or during the manufacturing process.[4]
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties are crucial for regulatory submissions and scientific rigor. Below are methodologies adapted for the analysis of this compound.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[12]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, buffers at various pH).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.
-
Quantification: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[11]
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[13]
-
Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, typically at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the analyte between the two phases, followed by a period for the phases to separate completely.
-
Quantification: The concentration of this compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique like HPLC-UV or LC-MS/MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Analytical Workflow for Quantification
The quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products is critical for ensuring patient safety.[14] A typical analytical workflow involves sensitive and specific chromatographic techniques.[11][14]
References
- 1. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 5. This compound | 1246819-22-6 | SynZeal [synzeal.com]
- 6. This compound | 1246819-22-6 [chemicalbook.com]
- 7. [this compound Solution (1 mL (1 mg/mL)) (8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-Benzo[5,6]cyclohepta[1,2-b]pyridine)] - CAS [1246819-22-6] [store.usp.org]
- 8. GSRS [precision.fda.gov]
- 9. 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine | C19H18ClN3O | CID 71751122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synchemia.com [synchemia.com]
- 11. This compound CAS 1246819-22-6|SynZeal [benchchem.com]
- 12. ajptonline.com [ajptonline.com]
- 13. books.rsc.org [books.rsc.org]
- 14. preprints.org [preprints.org]
An In-depth Technical Guide to N-Nitroso Desloratadine (CAS No. 1246819-22-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso desloratadine, a nitrosamine impurity of the antihistamine desloratadine, has garnered significant attention within the pharmaceutical industry due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of this compound (CAS No. 1246819-22-6), consolidating critical information on its chemical and physical properties, formation pathways, analytical methodologies for detection and quantification, and toxicological profile. Detailed experimental protocols for key assays are presented, alongside visual representations of its formation and a generalized signaling pathway of nitrosamine-induced genotoxicity, to support research, risk assessment, and mitigation strategies in drug development and manufacturing.
Introduction
This compound is classified as a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis, storage, or even formulation of desloratadine-containing drug products.[1][2] The presence of such impurities is a major concern for regulatory bodies like the FDA and EMA due to the established carcinogenic potential of the nitrosamine class of compounds.[2][3] This document serves as a technical resource for professionals involved in the pharmaceutical sciences, offering detailed data and methodologies pertinent to this compound.
Chemical and Physical Properties
This compound is characterized by the addition of a nitroso group to the secondary amine of the desloratadine molecule.[3][4] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1246819-22-6 | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | 8-Chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-benzo[2][5]cyclohepta[1,2-b]pyridine | --INVALID-LINK-- |
| Synonyms | N-Nitroso Loratadine EP Impurity D, N-Nitroso Loratadine USP Related Compound A | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₁₈ClN₃O | --INVALID-LINK-- |
| Molecular Weight | 339.82 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in Ethanol | --INVALID-LINK-- |
Formation Pathways
The primary pathway for the formation of this compound involves the reaction of the secondary amine in the piperidine ring of desloratadine with a nitrosating agent.[1][6] This reaction is typically acid-catalyzed.
The general mechanism can be described as follows:
-
Formation of the Nitrosating Agent: In acidic conditions, nitrite salts are converted to nitrous acid (HNO₂).
-
Generation of the Nitrosonium Ion: Nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The secondary amine of the desloratadine molecule acts as a nucleophile and attacks the nitrosonium ion.
-
Formation of N-Nitrosamine: A proton is lost, resulting in the formation of this compound.[6]
Experimental Protocols
Synthesis of this compound
General Protocol for Nitrosation of a Secondary Amine:
-
Dissolve Desloratadine in a suitable organic solvent (e.g., dichloromethane or methanol).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite.
-
Acidify the mixture by the dropwise addition of a dilute acid (e.g., hydrochloric acid) while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a scavenger for excess nitrous acid (e.g., sulfamic acid or ammonium sulfamate).
-
Extract the product into an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Analytical Detection and Quantification
A sensitive and validated LC-MS/MS method is crucial for the detection and quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.
LC-MS/MS Method for the Quantification of this compound:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to achieve separation from the API.[7]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid to improve ionization.[8]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (API or crushed tablets) in a suitable solvent (e.g., acetonitrile).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge the solution to precipitate any excipients.
-
Dilute the supernatant to a suitable concentration for analysis.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., this compound-d4). For N-Nitroso-Desloratadine, the precursor ion is m/z 340.1 [M+H]⁺, and a major product ion is m/z 310.1, corresponding to the loss of the NO group.[7]
-
-
Quantification: Generate a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its response to the calibration curve.
Method Validation Parameters:
| Parameter | Typical Value/Range |
| Linearity Range | 1–50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Toxicological Assessment: Enhanced Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced version of the test is recommended.
Enhanced Ames Test Protocol for this compound:
-
Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction). For nitrosamines, it is crucial to use S9 from both rat and hamster liver, as some nitrosamines, including this compound, show positive results only with hamster S9.[9]
-
Procedure (Pre-incubation Method): a. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer. c. Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking. d. Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Toxicology and Genotoxicity
This compound is considered a mutagenic impurity. In the Ames test, it has been reported to be negative with and without metabolic activation using rat liver S9. However, it tested positive in the TA100 strain with metabolic activation from hamster liver S9.[9] This highlights the importance of using appropriate metabolic activation systems when assessing the mutagenicity of nitrosamines.
The genotoxicity of nitrosamines is primarily due to their metabolic activation by Cytochrome P450 (CYP) enzymes into reactive electrophilic species.[1][10][11] These reactive metabolites can form adducts with DNA, leading to DNA damage.[1][10] If not repaired, this DNA damage can result in mutations during DNA replication, which is the initiating event in carcinogenesis.
Regulatory Landscape and Risk Mitigation
Regulatory agencies have set strict limits for nitrosamine impurities in pharmaceutical products. The acceptable intake (AI) for this compound is based on its potential carcinogenic potency. It is crucial for pharmaceutical manufacturers to have robust control strategies in place to minimize the formation and presence of this impurity in their products. These strategies include:
-
Risk Assessment: A thorough evaluation of the manufacturing process, raw materials, and storage conditions to identify potential sources of nitrosating agents and conditions that favor nitrosamine formation.
-
Process Optimization: Modifying the synthetic route or reaction conditions to avoid the formation of this compound.
-
Analytical Testing: Routine testing of APIs and finished products using validated analytical methods to ensure compliance with regulatory limits.
-
Formulation Strategies: Using excipients that can inhibit nitrosamine formation.
Conclusion
This compound represents a significant challenge for the pharmaceutical industry due to its potential health risks. A comprehensive understanding of its chemical properties, formation, and toxicological profile is essential for the development of effective control and mitigation strategies. The information and protocols provided in this technical guide are intended to support researchers, scientists, and drug development professionals in ensuring the safety and quality of desloratadine-containing medicines. Continued research into the specific biological effects and signaling pathways of this compound will further enhance our ability to manage the risks associated with this and other nitrosamine impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative DNA damage induced by 8 nitrosamines in primary human and macaque hepatocytes -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS 1246819-22-6|SynZeal [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 9. This compound? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
The Metabolic Fate of N-Nitroso Desloratadine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso desloratadine is a nitrosamine drug substance-related impurity (NDSRI) of significant concern due to its potential genotoxicity. While direct metabolic studies on this compound are not extensively available in public literature, a comprehensive understanding of its likely in vitro and in vivo metabolic fate can be constructed based on the well-established bioactivation pathways of structurally related nitrosamines and the known metabolism of the parent compound, desloratadine. This guide synthesizes available data to present a scientifically grounded overview of the probable metabolic pathways, proposes detailed experimental protocols for their investigation, and provides quantitative data from analogous compounds to inform risk assessment and future research.
Introduction
This compound is classified as a drug substance-related impurity that can arise from the interaction of the secondary amine in desloratadine with nitrosating agents.[1][2][3] The primary toxicological concern with nitrosamines is their potential for metabolic activation into reactive electrophiles that can form DNA adducts, a key event in chemical carcinogenesis.[4] Evidence suggests that this compound requires metabolic activation to exert its genotoxic potential, as demonstrated by a positive Ames test only in the presence of a hamster S9 metabolic activation system.[2] This underscores the critical role of metabolism in its toxicological profile. This document outlines the inferred metabolic pathways of this compound, drawing parallels from N-nitrosopiperidine and desloratadine metabolism.
Predicted In Vitro and In Vivo Metabolism
The metabolism of this compound is anticipated to proceed along two primary fronts: (1) bioactivation pathways targeting the N-nitrosopiperidine moiety, which are associated with toxicity, and (2) detoxification pathways involving modifications to the desloratadine core structure.
Bioactivation via α-Hydroxylation of the Nitrosopiperidine Moiety
The hallmark of nitrosamine bioactivation is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group).[5][6] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][4][7] For this compound, this would involve the oxidation of the piperidine ring.
-
CYP-Mediated α-Hydroxylation: Hepatic microsomal CYPs are expected to hydroxylate this compound at the C2' or C6' position of the piperidine ring.
-
Formation of an Unstable Intermediate: The resulting α-hydroxy-nitrosamine is chemically unstable and is predicted to undergo spontaneous ring-opening to form a reactive diazonium ion.
-
Generation of Electrophiles: This diazonium ion is a potent electrophile that can alkylate nucleophilic sites on cellular macromolecules, including DNA, leading to genotoxicity.
Studies on the structurally similar N-nitrosopiperidine have shown that its bioactivation is preferentially catalyzed by phenobarbital-induced cytochrome P450s and can be supported by both NADPH and NADH.[1] Furthermore, cytosolic enzymes may potentiate the mutagenicity of metabolites generated by microsomes.[1]
Metabolism on the Desloratadine Tricyclic Core
Concurrent with the bioactivation of the nitrosamine group, the desloratadine portion of the molecule is also susceptible to metabolic enzymes, which could represent detoxification pathways. The known metabolism of desloratadine provides a roadmap for these potential reactions.
-
Hydroxylation: Desloratadine undergoes extensive hydroxylation. In humans, the major metabolite is 3-hydroxydesloratadine, a reaction involving N-glucuronidation by UGT2B10 followed by hydroxylation by CYP2C8.[8] In rats, other hydroxylated metabolites, including 5- and 6-hydroxydesloratadine, have been identified.[9][10] It is plausible that this compound could also be hydroxylated at these positions.
-
N-Oxidation: The formation of an N-oxide on the pyridine nitrogen of the tricyclic system has been reported for desloratadine in rat liver microsomes.[10] This represents another potential metabolic pathway for this compound.
-
Conjugation: Hydroxylated metabolites of this compound could undergo subsequent Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[11]
Quantitative Data from Related Compounds
Direct quantitative metabolic data for this compound is unavailable. However, data from in vitro studies of N-nitrosopiperidine (NPIP) metabolism can provide an estimate of the kinetic parameters for the critical α-hydroxylation activation step.
| Compound | System | Metabolite | KM (µM) | Vmax (pmol/min/mg) | Reference |
| N-Nitrosopiperidine (NPIP) | Rat Liver Microsomes | 2-hydroxy-tetrahydropyran (from α-hydroxylation) | 312 ± 50 (High affinity) 1600 ± 312 (Low affinity) | Not explicitly stated for Vmax, but Vmax/Km = 3.80-4.61 pmol/min/mg/µM | [12] |
| N-Nitrosopiperidine (NPIP) | Rat Esophageal Microsomes | 2-hydroxy-tetrahydropyran (from α-hydroxylation) | - | Rate of formation at 100 µM was 45.7 ± 2.0 pmol/min/mg | [13][14] |
Table 1: Kinetic parameters for the α-hydroxylation of N-nitrosopiperidine in rat liver and esophageal microsomes.
Detailed Experimental Protocols
The following are proposed, detailed methodologies for investigating the metabolism of this compound, based on standard practices for nitrosamine and drug metabolism studies.
In Vitro Metabolism using Liver Microsomes
Objective: To identify metabolites of this compound formed by Phase I enzymes and to determine the kinetic parameters of their formation.
Materials:
-
This compound
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5-1.0 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration range, e.g., 1-100 µM).
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN or MeOH.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze samples using a high-resolution mass spectrometer to identify potential metabolites based on accurate mass and fragmentation patterns.
In Vivo Metabolism Study in Rodents
Objective: To identify the major metabolites of this compound in urine and feces and to characterize its pharmacokinetic profile.
Materials:
-
This compound
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Metabolic cages for separate collection of urine and feces
-
Standard equipment for blood collection (e.g., via tail vein or terminal cardiac puncture)
-
Sample processing reagents (e.g., solid-phase extraction cartridges, solvents)
-
LC-MS/MS system
Protocol:
-
Acclimate rats in metabolic cages for 24-48 hours.
-
Administer a single oral or intravenous dose of this compound to the rats.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process blood to obtain plasma.
-
Homogenize feces in water or buffer.
-
Process urine, fecal homogenate supernatant, and plasma samples. This may involve protein precipitation followed by solid-phase extraction (SPE) to concentrate metabolites and remove interfering substances.
-
Analyze the processed samples by LC-MS/MS to identify and quantify this compound and its metabolites.
-
Characterize the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the parent compound and major metabolites.
Visualizations of Pathways and Workflows
The following diagrams illustrate the predicted metabolic pathways and experimental workflows.
References
- 1. Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS 1246819-22-6|SynZeal [benchchem.com]
- 3. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural characterization of in vitro rat liver microsomal metabolites of antihistamine desloratadine using LTQ-Orbitrap hybrid mass spectrometer in combination with online hydrogen/deuterium exchange HR-LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic fate of N,N-dibutylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
Stability Characteristics of N-Nitroso Desloratadine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitroso desloratadine is a nitrosamine impurity of significant concern in the pharmaceutical industry due to its potential carcinogenic properties. As a drug substance-related impurity, its formation and stability are critical parameters that must be thoroughly understood and controlled to ensure the safety and efficacy of desloratadine drug products. This technical guide provides a comprehensive overview of the stability characteristics of this compound, including its formation pathways, and inferred degradation behavior under various stress conditions. Detailed experimental protocols for conducting forced degradation studies and validated analytical methodologies for its quantification are also presented.
Disclaimer: Publicly available literature does not contain specific quantitative data from forced degradation studies performed directly on this compound. Therefore, this guide infers its stability characteristics based on the known stability of its parent drug, desloratadine, and structurally related nitrosamine compounds, particularly N-nitrosopiperidine. This approach provides a scientifically grounded framework for researchers to design and execute their own stability studies.
Introduction to this compound
This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of desloratadine, an antihistamine medication.[1] Its formation occurs through the reaction of the secondary amine group in the desloratadine molecule with nitrosating agents.[1] Regulatory bodies such as the FDA and EMA closely monitor nitrosamine impurities in pharmaceuticals due to their potential health risks.[1]
Formation Pathway of this compound
The primary pathway for the formation of this compound involves the nitrosation of the secondary amine in the piperidine ring of desloratadine. This reaction is typically accelerated under acidic conditions where nitrite salts are converted to more reactive nitrosating species like nitrous acid (HNO₂).
Inferred Stability Profile and Forced Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. While specific data for this compound is not available, the following sections outline its expected behavior under various stress conditions based on studies of desloratadine and other nitrosamines.
Summary of Inferred Stability
The stability of this compound under forced degradation conditions is inferred from the behavior of its parent compound, desloratadine, and structurally similar nitrosamines. Desloratadine itself is known to be significantly degraded under oxidative and thermal stress, while remaining relatively stable under acidic, basic, hydrolytic, and photolytic conditions. The N-nitroso group is generally susceptible to degradation by UV light and can exhibit instability in both acidic and basic media, though this can be structure-dependent.
| Stress Condition | Expected Stability of this compound | Rationale / Inferred Behavior |
| Acidic Hydrolysis | Potentially Labile | The parent drug, desloratadine, is stable. However, the N-nitroso group can be susceptible to acid-catalyzed denitrosation. |
| Basic Hydrolysis | Potentially Labile | Desloratadine is stable under basic conditions. Some nitrosamines can undergo base-catalyzed hydrolysis. |
| Oxidative Degradation | Labile | Desloratadine shows significant degradation under oxidative stress. The N-nitroso moiety can also be susceptible to oxidation. |
| Thermal Degradation | Labile | Desloratadine is known to degrade under thermal stress. The stability of the N-nitroso bond may also be compromised at elevated temperatures. |
| Photolytic Degradation | Labile | While desloratadine is relatively photostable, nitrosamines as a class are known to be susceptible to photolytic cleavage by UV radiation. |
Experimental Protocols for Forced Degradation Studies
The following protocols are generalized procedures for conducting forced degradation studies on this compound. Researchers should adjust concentrations, temperatures, and durations based on the observed degradation to achieve a target degradation of 5-20%.
3.2.1. General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.
3.2.2. Acidic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Store the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 1N NaOH before analysis.
3.2.3. Basic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Store the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 1N HCl before analysis.
3.2.4. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Store the solution at room temperature for 48 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
3.2.5. Thermal Degradation
-
Expose a solid sample of this compound to dry heat at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent for analysis at various time points.
-
For degradation in solution, reflux the stock solution at 80°C for 48 hours.
3.2.6. Photolytic Degradation
-
Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze samples at appropriate time intervals.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
LC-MS/MS Method Parameters
While specific parameters may vary, a typical LC-MS/MS method for this compound would involve:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase | A gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium formate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Method Validation
A validated analytical method is crucial for accurate stability assessment. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from placebo, degradation products, or related substances. |
| Linearity | Correlation coefficient (r²) > 0.99 for a range covering 50% to 150% of the expected impurity level. |
| Limit of Detection (LOD) | Signal-to-noise ratio of at least 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of at least 10:1. For this compound, LOQs are typically in the low ng/mL range. |
| Accuracy | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of < 15%. |
| Robustness | Insensitivity to small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Logical Framework for Stability Assessment
The assessment of the stability of this compound is a multifactorial process that informs risk assessment and control strategies.
Conclusion
References
The Nitrosamine Story: A Technical Guide to a Hidden Pharmaceutical Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of N-nitrosamine impurities in widely used medications beginning in 2018 triggered a global pharmaceutical crisis, leading to extensive recalls, intense regulatory scrutiny, and a fundamental re-evaluation of manufacturing processes and quality control. Nitrosamines, a class of compounds classified as probable human carcinogens, are not new to science, but their unexpected presence in finished drug products highlighted previously unrecognized risks in the pharmaceutical supply chain. This technical guide provides an in-depth exploration of the historical context of nitrosamine impurities, from their early discovery to the current regulatory landscape. It details the chemical pathways of their formation, presents quantitative data on acceptable limits and contamination levels, and outlines the analytical methodologies crucial for their detection and control.
A Historical Overview: From Discovery to Pharmaceutical Crisis
N-nitrosamines were first described in the scientific literature in the 1870s. However, it wasn't until the mid-1950s that a pivotal study by researchers Magee and Barnes linked N-Nitrosodimethylamine (NDMA) to the development of malignant tumors in rats. Subsequent research in the 1970s identified the presence of nitrosamines in a variety of consumer products, including preserved foods, beverages, tobacco, and personal care items. Despite this growing body of toxicological knowledge, nitrosamines were not considered a significant concern for pharmaceutical products until decades later.
The "sartan crisis" was only the beginning. In September 2019, regulators announced that unacceptable levels of NDMA were found in ranitidine, a popular H2-blocker used for treating heartburn, sold under brand names like Zantac.[5][6][7] Unlike the sartans, where the impurity was primarily a byproduct of the API synthesis, evidence suggested that NDMA in ranitidine could form from the degradation of the drug molecule itself, particularly under certain storage conditions like elevated temperatures.[8] By the end of 2019 and into 2020, the investigation expanded further, revealing NDMA contamination in some batches of metformin, a first-line treatment for type 2 diabetes.[9][10]
These events prompted widespread recalls of essential medicines, creating drug shortages and significant public concern.[11] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), responded with stringent new requirements for manufacturers to conduct comprehensive risk assessments, perform sensitive testing, and implement mitigation strategies to control nitrosamine impurities.
References
- 1. EMA reviewing medicines containing valsartan from Zhejiang Huahai following detection of an impurity: some valsartan medicines being recalled across the EU | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Update on review of recalled valsartan medicines: preliminary assessment of possible risk to patients | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Updated: FDA, Health Canada and EMA Spot Second Impurity in Valsartan | RAPS [raps.org]
- 4. medscape.com [medscape.com]
- 5. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beasleyallen.com [beasleyallen.com]
- 7. emerypharma.com [emerypharma.com]
- 8. FDA conducts NDMA testing on stomach acid medication [manufacturingchemist.com]
- 9. agilent.com [agilent.com]
- 10. N-Nitrosodimethylamine Contamination in the Metformin Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Nitroso Desloratadine
Introduction
The emergence of N-nitroso drug substance-related impurities (NDSRIs), such as N-Nitroso desloratadine (NDSRL), has become a significant concern for the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control and monitoring of these impurities in drug products.[5][6][7][8][9] Consequently, robust and sensitive analytical methods are crucial for the accurate detection and quantification of NDSRL to ensure patient safety and regulatory compliance.
This document provides detailed application notes and protocols for the analysis of this compound in active pharmaceutical ingredients (APIs) and finished dosage forms (FDFs). The primary method detailed is a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation.[1][2][3][4]
Analytical Methodologies
Several advanced analytical techniques are employed for the precise detection and quantification of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[6][10] However, LC-MS/MS is widely regarded as the gold standard for its high sensitivity and specificity in analyzing trace-level genotoxic impurities like NDSRIs.[8][10]
The featured method in these notes is a sensitive and validated LC-MS/MS method that leverages a HILIC-based separation.[1][2][3][4] This approach is particularly advantageous as it allows for the elution of the NDSRL impurity before the active pharmaceutical ingredient (API), thereby minimizing potential matrix effects from an excess of the API.[1][2][3][4]
Quantitative Data Summary
The performance of the HILIC-based LC-MS/MS method for the quantification of this compound is summarized in the table below. The method demonstrates excellent linearity and sensitivity, meeting the stringent requirements for trace impurity analysis.
| Parameter | Result | Reference |
| Linearity Range | 1–50 ng/mL | [1][2][3][4] |
| Correlation Coefficient (r²) | > 0.999 | [1][2][3][4] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [1][2][3][4] |
| Limit of Detection (LOD) | 0.5 ng/mL (set) | [2] |
| Precision (%RSD at LOQ) | 3.1% (peak area ratio) | [1] |
| Accuracy (Recovery) | Within acceptable regulatory limits | [1][2][3][4] |
| Robustness | Acceptable per regulatory guidelines | [1][2][3][4] |
Experimental Protocol: HILIC-Based LC-MS/MS Method
This protocol outlines the detailed methodology for the quantification of this compound using a HILIC-based LC-MS/MS system.
1. Materials and Reagents:
-
This compound reference standard
-
Desloratadine API and/or Finished Dosage Forms
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Formic acid (high-purity)[1]
-
Internal Standard (IS): A suitable deuterated analog of this compound (e.g., this compound-d4) is recommended for improved accuracy.[10][11]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards within the linear range (e.g., 1-50 ng/mL).[1][2][3][4]
-
Sample Preparation (API):
-
Accurately weigh a specific amount of the desloratadine API.
-
Dissolve the API in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Spike with the internal standard.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm filter before injection.
-
-
Sample Preparation (Finished Dosage Form):
-
Grind tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific dose of desloratadine.
-
Follow the same dissolution, spiking, and filtration steps as for the API.
-
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Chromatographic Column: A HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with formic acid.[1]
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: A small, fixed volume (e.g., 5 µL).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
The described HILIC-based LC-MS/MS method provides a reliable and sensitive platform for the routine analysis of this compound in pharmaceutical matrices.[1][2][3][4] The method's excellent performance characteristics, including linearity, LOQ, and robustness, make it suitable for quality control and regulatory submission purposes. Adherence to the detailed protocol is essential for achieving accurate and reproducible results, thereby ensuring the safety and quality of desloratadine-containing drug products. The versatility of this method has also been demonstrated for other structurally diverse NDSRIs, highlighting its broad applicability.[1][2][3][4]
References
- 1. preprints.org [preprints.org]
- 2. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 3. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs) - AnalyteGuru [thermofisher.com]
- 6. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. cphi-online.com [cphi-online.com]
- 10. This compound CAS 1246819-22-6|SynZeal [benchchem.com]
- 11. bujnochem.com [bujnochem.com]
Application Note: Ultrasensitive Quantification of N-Nitroso Desloratadine in Pharmaceutical Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
N-Nitroso-desloratadine is a potential genotoxic impurity that can arise during the synthesis or storage of desloratadine, a widely used antihistamine. Regulatory bodies mandate strict control over such impurities in pharmaceutical products. This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso-desloratadine in both active pharmaceutical ingredients (APIs) and finished dosage forms. The described hydrophilic interaction liquid chromatography (HILIC) based method provides excellent specificity and sensitivity, with a limit of quantification of 1.0 ng/mL.[1][2][3][4]
Introduction
Genotoxic impurities (GTIs) in pharmaceuticals are a significant safety concern due to their potential to cause DNA damage and carcinogenesis at very low levels.[1][2] N-nitroso compounds, in particular, are a class of "cohort of concern" impurities that require stringent control. N-Nitroso-desloratadine is a nitrosamine impurity of desloratadine, an active pharmaceutical ingredient.[5] The formation of such N-nitroso drug substance-related impurities (NDSRIs) has prompted regulatory agencies to establish strict guidelines for their monitoring and control in pharmaceutical products.[1][2]
This document provides a detailed protocol for a validated LC-MS/MS method for the trace-level quantification of N-Nitroso-desloratadine. The method utilizes a HILIC column to achieve chromatographic separation of the polar N-Nitroso-desloratadine from the more non-polar API, thereby minimizing matrix effects.[1][2] The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.
Experimental Protocol
Materials and Reagents
-
N-Nitroso-desloratadine reference standard
-
N-Nitroso-desloratadine-d4 (internal standard, IS)
-
Desloratadine API
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (high-purity)
-
Polyvinylidene fluoride (PVDF) membrane filters (0.22 µm)
Standard and Sample Preparation
Standard Stock Solution:
-
Prepare a stock solution of N-Nitroso-desloratadine by dissolving 1 mg in 1 mL of acetonitrile.[2]
-
Prepare a stock solution of the internal standard (N-Nitroso-desloratadine-d4) in a similar manner.
Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 1–50 ng/mL.[1][2][3][4]
Sample Preparation:
-
Accurately weigh the sample (API or powdered finished dosage form).
-
Add a known volume of acetonitrile to the sample.
-
Add the internal standard solution.
-
Mix the sample for 5 minutes.
-
Centrifuge the sample at 4,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PVDF membrane filter before injection into the LC-MS/MS system.[1]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1][2]
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | XBridge HILIC (2.1 × 150 mm, 3.5 μm)[1] |
| Mobile Phase A | 0.01% (v/v) formic acid in water[1] |
| Mobile Phase B | 0.01% (v/v) formic acid in acetonitrile[1] |
| Elution Mode | Isocratic[1][2] |
| Flow Rate | 0.15 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 μL[1] |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| Ion Spray Voltage | 5500 V[1] |
| Temperature | 300 °C[1] |
| Curtain Gas | 20 psi[1] |
| Collision Gas | 7 psi[1] |
| Nebulizer Gas (GS1) | 10 psi[1] |
| Heater Gas (GS2) | 10 psi[1] |
MRM Transitions:
The following MRM transitions are monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitroso-desloratadine | 340.1 | 310.1 ([M+H-NO]+)[1][2] |
| N-Nitroso-desloratadine-d4 (IS) | 344.3 | 314.1[1][2] |
Results and Discussion
This HILIC-based LC-MS/MS method demonstrated excellent performance for the quantification of N-Nitroso-desloratadine.
Method Validation
The method was validated for specificity, linearity, sensitivity (LOD and LOQ), precision, and accuracy.[1][2]
Specificity: The method showed high specificity with no significant interference observed at the retention times of N-Nitroso-desloratadine and its internal standard.[1]
Linearity: The method was linear over the concentration range of 1–50 ng/mL with a correlation coefficient (r²) greater than 0.999.[1][2][3][4]
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.5 ng/mL and 1.0 ng/mL, respectively.[1][2] At the LOQ, the signal-to-noise ratio was greater than 10.[2]
Precision and Accuracy: The method demonstrated acceptable precision and accuracy over the tested concentration range.[1][2]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1–50 ng/mL[1][2][3][4] |
| Correlation Coefficient (r²) | > 0.999[1][2][3][4] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[1][2][3][4] |
| Limit of Detection (LOD) | 0.5 ng/mL[1][2] |
Visualizations
Caption: Experimental workflow for the quantification of N-Nitroso-desloratadine.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of N-Nitroso-desloratadine in pharmaceutical samples. The use of HILIC chromatography effectively mitigates matrix effects from the API, and the high sensitivity of the tandem mass spectrometer allows for the detection and quantification of this impurity at trace levels, ensuring compliance with regulatory requirements. This method is suitable for routine quality control analysis in the pharmaceutical industry.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Nitroso Desloratadine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
Application Note: HPLC-Based Separation of N-Nitroso Desloratadine from Desloratadine API
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso desloratadine is a potential genotoxic impurity that can form in drug products containing desloratadine, a tricyclic antihistamine.[1] Due to the safety concerns associated with N-nitrosamine impurities, regulatory agencies worldwide require stringent control and monitoring of these compounds in active pharmaceutical ingredients (APIs) and finished dosage forms.[2][3][4] This application note details two distinct high-performance liquid chromatography (HPLC) based methods for the effective separation and quantification of this compound from the desloratadine API.
The first method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective analysis.[2][3][4] The second method employs a more conventional reversed-phase HPLC with ultraviolet (UV) detection. Both methods are crucial for ensuring the quality and safety of desloratadine-containing pharmaceutical products.
Analytical Methods and Protocols
Two primary methods have been developed and validated for the separation and quantification of this compound in desloratadine API.
Method 1: HILIC-Based LC-MS/MS for High-Sensitivity Analysis
This method is particularly advantageous for detecting trace levels of this compound. A key feature of this HILIC-based approach is the elution of the N-nitroso impurity before the API, which minimizes matrix effects and enhances quantification accuracy.[2][3][4][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | XBridge HILIC (Dimensions not specified) |
| Mobile Phase A | 0.01% Formic Acid in Water[3] |
| Mobile Phase B | 0.01% Formic Acid in Acetonitrile[3] |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Column Temperature | 40°C[3] |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Quantitative Performance:
| Parameter | Result |
| Linearity Range | 1–50 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[2] |
| Limit of Detection (LOD) | 0.5 ng/mL |
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.[2][3]
-
Dilute the stock solution with acetonitrile to create a working standard solution of 100 ng/mL.[2][3]
-
Prepare a series of calibration standards by further diluting the working standard solution with acetonitrile to concentrations of 1, 2, 5, 10, 25, and 50 ng/mL.[2][3]
-
-
Sample Preparation (API):
-
Sample Preparation (Finished Dosage Form):
-
Chromatographic Analysis:
-
Equilibrate the HILIC column with the initial mobile phase composition.
-
Inject the prepared standard and sample solutions into the LC-MS/MS system.
-
Monitor the elution of this compound, which is expected to elute before the desloratadine API. In one study, the retention time was approximately 3.25 minutes.[2][3]
-
Experimental Workflow:
References
- 1. Detection of nitrosamine impurities in Desloratadine Active Pharmaceutical Ingredient (API). [wayeal-instrument.com]
- 2. preprints.org [preprints.org]
- 3. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Application Notes and Protocols for the Preparation of N-Nitroso Desloratadine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso desloratadine is a nitrosamine impurity of desloratadine, an active pharmaceutical ingredient (API) used as an antihistamine.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies such as the FDA and EMA require strict control and monitoring of their levels in pharmaceutical products.[1] this compound is formed by the reaction of the secondary amine group in the desloratadine molecule with nitrosating agents, such as nitrite salts, under acidic conditions.[1][2] The preparation of highly characterized this compound reference standards is therefore crucial for the development and validation of analytical methods to ensure the safety and quality of desloratadine-containing medicines. These reference standards are essential for method validation, quality control applications, and to support Abbreviated New Drug Applications (ANDAs).[2][3]
This document provides detailed protocols for the chemical synthesis and purification of this compound, as well as methods for its characterization and quantification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | [2][3] |
| Synonyms | N-Nitroso Loratadine EP Impurity D; N-Nitroso Loratadine USP Related Compound A | [3] |
| CAS Number | 1246819-22-6 | [4] |
| Molecular Formula | C₁₉H₁₈ClN₃O | [4] |
| Molecular Weight | 339.82 g/mol | [4] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [5][6] |
| Storage | -20°C for long-term storage | [6] |
Table 2: Chromatographic and Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Analytical Technique | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) | [2][7][8] |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | [7][8] |
| Mobile Phase | Acetonitrile and water with 0.01% formic acid | [8] |
| Precursor Ion ([M+H]⁺) | m/z 340.1 | [8] |
| Product Ion (for MRM) | m/z 310.1 | [8] |
| Internal Standard (IS) | This compound-d4 | [8] |
| IS Precursor Ion ([M+H]⁺) | m/z 344.3 | [8] |
| IS Product Ion (for MRM) | m/z 314.1 | [8] |
| Linearity Range | 1–50 ng/mL (r² > 0.999) | [7][8] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [7][8] |
| Purity (typical) | ≥95% | [5] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (Representative Method)
This protocol describes a general method for the nitrosation of desloratadine using sodium nitrite in an acidic medium. Caution: this compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
Desloratadine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of desloratadine in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the cooled desloratadine solution while stirring.
-
Acidify the reaction mixture by the dropwise addition of hydrochloric acid until the pH is in the range of 3-4.
-
Continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Neutralize the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Proceed with purification as described in Protocol 2.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the elution of the desired product by TLC or HPLC.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to yield the purified this compound as a solid.
-
Confirm the purity and identity of the final product using the analytical methods described in Protocol 3.
Protocol 3: Characterization and Quantification of this compound
A. Purity Determination by HPLC-UV
-
Column: C18 column
-
Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water.[2]
-
Detection: UV at a suitable wavelength.
-
Procedure: Dissolve a small amount of the purified product in the mobile phase and inject it into the HPLC system. Determine the purity by calculating the peak area percentage.
B. Identity Confirmation and Quantification by LC-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard by dissolving 1 mg in 1 mL of acetonitrile.[8]
-
Prepare a working solution of 100 ng/mL by diluting the stock solution with acetonitrile.
-
Create a calibration curve by further diluting the working solution to concentrations of 1, 2, 5, 10, 25, and 50 ng/mL.[8]
-
Prepare an internal standard (IS) stock solution of this compound-d4 at 100 ng/mL in acetonitrile.
-
Prepare samples for analysis by accurately weighing the material, dissolving it in acetonitrile, and adding a fixed amount of the IS solution.
-
-
MS/MS Conditions:
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Workflow for the Preparation and Analysis of this compound.
Caption: Chemical Pathway for the Formation of this compound.
References
- 1. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. This compound CAS 1246819-22-6|SynZeal [benchchem.com]
- 3. This compound | 1246819-22-6 | SynZeal [synzeal.com]
- 4. riverxlab.com [riverxlab.com]
- 5. synchemia.com [synchemia.com]
- 6. caymanchem.com [caymanchem.com]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
Application Notes & Protocols for N-Nitroso-Desloratadine Risk Assessment in Drug Products
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines requiring manufacturers to perform comprehensive risk assessments to control these impurities in drug substances and products.[2][4][5][6][7] N-Nitroso-desloratadine is a nitrosamine drug substance-related impurity (NDSRI) of Desloratadine, an active pharmaceutical ingredient (API).[8] This document provides a detailed protocol for the risk assessment of N-Nitroso-desloratadine, including analytical methodologies for its detection and quantification.
Regulatory Framework and Acceptable Intake Limits
Regulatory agencies mandate a systematic evaluation of potential nitrosamine contamination in all pharmaceutical products.[3] This involves a three-step process: risk assessment, confirmatory testing if a risk is identified, and implementation of control measures to mitigate any identified risks.[9]
For N-Nitroso-desloratadine, a specific acceptable intake (AI) limit has been established based on the Carcinogenic Potency Categorization Approach (CPCA).[7][10][11]
Table 1: Acceptable Intake Limit for N-Nitroso-desloratadine
| Impurity Name | Parent Drug | Potency Category | Acceptable Intake (AI) Limit (ng/day) |
| N-Nitroso-desloratadine | Desloratadine | 3 | 400 |
Source: FDA, EMA.[10][12][13][14][15]
Risk Assessment Protocol
The risk assessment for N-Nitroso-desloratadine should be a holistic process evaluating all potential sources of nitrosamine formation and contamination throughout the product's lifecycle.[9]
2.1. Risk Identification:
The primary risk stems from the chemical structure of desloratadine, which contains a secondary amine that can react with nitrosating agents to form N-Nitroso-desloratadine.[1][8] Key sources of nitrosating agents include:
-
Excipients: Nitrite impurities can be present in various pharmaceutical excipients.[8] A thorough evaluation of the nitrite levels in all excipients used in the drug product formulation is critical.
-
Manufacturing Process:
-
Use of raw materials, solvents, or reagents contaminated with nitrites or other nitrosating agents.[16]
-
Cross-contamination from other manufacturing processes.
-
Degradation of starting materials or intermediates.
-
-
Water: Potable water used in the manufacturing process may contain nitrite and nitrosamine impurities.[17]
-
Packaging Materials: Leaching of nitrosamines from packaging materials during storage is a potential risk.[16]
2.2. Risk Analysis and Evaluation:
Once potential risks are identified, a scientific evaluation should be conducted to determine the likelihood of N-Nitroso-desloratadine formation. This involves a detailed review of the manufacturing process for both the API and the finished drug product.
Diagram 1: N-Nitroso-desloratadine Risk Assessment Workflow
Caption: Workflow for N-Nitroso-desloratadine risk assessment in drug products.
Analytical Protocol for N-Nitroso-desloratadine Quantification
If a risk is identified, confirmatory testing using a sensitive and validated analytical method is mandatory.[9][16] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the trace-level quantification of N-Nitroso-desloratadine.[8][18]
3.1. Recommended Method: HILIC-based LC-MS/MS
A hydrophilic interaction liquid chromatography (HILIC) based method is advantageous as it can be optimized to elute the N-Nitroso-desloratadine impurity before the excess API, thereby minimizing matrix effects.[18][19][20][21]
3.2. Experimental Protocol
3.2.1. Materials and Reagents:
-
N-Nitroso-desloratadine reference standard
-
Desloratadine API and drug product samples
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
3.2.2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | HILIC Column |
| Mobile Phase A | Water with Formic Acid |
| Mobile Phase B | Acetonitrile with Formic Acid |
| Gradient | Optimized for separation of N-Nitroso-desloratadine from Desloratadine |
| Flow Rate | As per column specifications |
| Column Temperature | Controlled (e.g., 40 °C) |
| Injection Volume | 5-10 µL |
3.2.3. Mass Spectrometry Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of N-Nitroso-desloratadine |
| Product Ion (Q3) | Specific fragment ions for quantification and qualification |
| Source Parameters | Optimized for maximum sensitivity (e.g., gas flows, temperatures) |
3.3. Method Validation:
The analytical method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[18][19][21]
Table 2: Typical Validation Parameters for LC-MS/MS Method
| Parameter | Typical Acceptance Criteria/Results |
| Specificity | No interference at the retention time of N-Nitroso-desloratadine. |
| Linearity | Correlation coefficient (r²) > 0.999 over the range of 1-50 ng/mL.[8][18][19][21] |
| Limit of Quantification (LOQ) | 1.0 ng/mL.[8][18][19][21] |
| Limit of Detection (LOD) | 0.5 ng/mL.[18] |
| Accuracy | Recovery within 80-120%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 15%. |
| Robustness | Insensitive to small, deliberate variations in method parameters. |
Source: Based on published methods for N-Nitroso-desloratadine analysis.[8][18][19][21]
Diagram 2: Analytical Workflow for N-Nitroso-desloratadine
Caption: General analytical workflow for quantifying N-Nitroso-desloratadine.
Mitigation and Control Strategies
If confirmatory testing reveals the presence of N-Nitroso-desloratadine above the acceptable limit, manufacturers must implement mitigation strategies.[7] These can include:
-
Process Optimization: Modifying the manufacturing process to avoid conditions that favor nitrosamine formation (e.g., controlling pH, temperature).[16]
-
Raw Material Control:
-
Formulation Changes: In some cases, reformulation of the drug product may be necessary to remove components that contribute to nitrosamine formation.
-
Introduction of Inhibitors: Using antioxidants like ascorbic acid or alpha-tocopherol that can inhibit the nitrosation reaction.
A proactive and systematic risk-based approach is essential for controlling N-Nitroso-desloratadine impurities in drug products containing Desloratadine. This involves a thorough understanding of the potential formation pathways, a robust risk assessment strategy, and the use of highly sensitive and validated analytical methods for confirmatory testing. By adhering to regulatory guidelines and implementing effective control strategies, manufacturers can ensure the safety and quality of their products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. fda.gov [fda.gov]
- 5. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 6. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Important update on N-nitrosamine impurities in substances covered by CEPs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. labanalysis.it [labanalysis.it]
- 13. tga.gov.au [tga.gov.au]
- 14. ema.europa.eu [ema.europa.eu]
- 15. medicinesforeurope.com [medicinesforeurope.com]
- 16. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 17. gmp-compliance.org [gmp-compliance.org]
- 18. preprints.org [preprints.org]
- 19. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 20. preprints.org [preprints.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Validated Testing of N-Nitroso Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso desloratadine is a nitrosamine impurity that can form in drug products containing desloratadine. Due to the potential carcinogenic risk associated with nitrosamine impurities, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake (AI) limits to ensure patient safety.[1][2][3] The FDA has set an AI limit of 400 ng/day for this compound, categorizing it as a Potency Category 3 nitrosamine drug substance-related impurity (NDSRI).[1][2] This necessitates the development and validation of sensitive and robust analytical methods for its detection and quantification in active pharmaceutical ingredients (APIs) and finished drug products.
This document provides detailed application notes and protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.[4][5][6][7][8] The described method is highly sensitive and specific, enabling the quantification of trace levels of this impurity.
General Carcinogenic Pathway of N-Nitroso Compounds
N-nitroso compounds are genotoxic carcinogens that exert their effects after metabolic activation.[4][7] The general pathway involves enzymatic hydroxylation, primarily by cytochrome P450 enzymes, leading to the formation of unstable intermediates that generate highly reactive electrophilic diazonium ions.[1][5] These ions can then alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.[5]
Caption: General metabolic activation and carcinogenic pathway of N-nitroso compounds.
Validated LC-MS/MS Method for this compound
This section details a validated hydrophilic interaction liquid chromatography (HILIC)-based LC-MS/MS method for the quantification of this compound.[4][5][6][7][8]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the analysis of this compound in drug substances and products.
Caption: High-level workflow for the analysis of this compound.
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Desloratadine active pharmaceutical ingredient (API)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (high-purity)
-
0.22 µm PVDF membrane filters
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of acetonitrile.[5]
-
Working Standard Solution (100 ng/mL): Dilute the stock solution with acetonitrile.[5]
-
Calibration Standards (1-50 ng/mL): Prepare a series of calibration standards by further diluting the working standard solution with acetonitrile to achieve concentrations of 1, 2, 5, 10, 25, and 50 ng/mL.[5]
3. Sample Preparation
-
Drug Substance (API): Accurately weigh 5 mg of the desloratadine drug substance and dissolve it in acetonitrile to a final volume of 10 mL.[5]
-
Drug Product (Finished Dosage Form): An equivalent amount of the powdered finished dosage form should be used.
-
Procedure:
-
Mix the sample solution for 5 minutes.
-
Centrifuge the solution at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF membrane filter before injection.[4]
-
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shiseido nanospace SI-2 HPLC system or equivalent.[4]
-
Mass Spectrometer: ABSciex triple quadrupole 3200 Mass spectrometer or equivalent.[4]
-
Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm).[4]
-
Column Temperature: 40°C.[4]
-
Mobile Phase:
-
Elution Mode: Isocratic.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
5. Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 7 psi |
| Temperature | 300 °C |
| Nebulizer Gas (GS1) | 10 psi |
| Turbo Gas (GS2) | 10 psi |
Table adapted from source.[4][5]
6. MRM Transitions
| Compound | Q1 (m/z) | Q3 (m/z) |
|---|---|---|
| Desloratadine | Value not specified in search results | Value not specified in search results |
| This compound | Value not specified in search results | Value not specified in search results |
| This compound-d4 (Internal Standard) | Value not specified in search results | Value not specified in search results |
Note: Specific MRM transitions need to be optimized for the instrument in use.
Method Validation Summary
The described method has been validated according to regulatory guidelines, demonstrating its suitability for the intended purpose.[4][5][6][7][8]
Quantitative Data
| Validation Parameter | Result |
| Linearity Range | 1–50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Accuracy | Acceptable (±20% at LLOQ) |
| Precision | Acceptable |
| Robustness | Acceptable |
| System Suitability | Acceptable |
| Data compiled from sources.[4][5][6][7][8] |
Specificity: The method demonstrated excellent specificity with no interference from the drug substance or other impurities at the retention time of this compound.[4]
Sensitivity: The method is highly sensitive, with a limit of quantification of 1.0 ng/mL.[4][5][6][7][8]
Applicability to Other NDSRIs: This HILIC-based LC-MS/MS approach has also been successfully applied to the analysis of other structurally diverse NDSRIs, such as N-nitroso-fluoxetine and N-nitroso-betahistidine, without modification.[4][5][6][7][8]
Conclusion
The provided application notes and protocols describe a validated, sensitive, and specific LC-MS/MS method for the determination of this compound in pharmaceutical products. This method meets the stringent requirements for the analysis of trace-level genotoxic impurities and can be readily implemented in quality control laboratories. The broad applicability of the HILIC-based separation to other NDSRIs makes it a valuable tool for ensuring the safety and quality of a wide range of pharmaceutical products.
References
- 1. hesiglobal.org [hesiglobal.org]
- 2. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. preprints.org [preprints.org]
- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
Determining Trace Levels of N-Nitroso Desloratadine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the detection and quantification of N-Nitroso desloratadine, a potential genotoxic impurity in desloratadine drug products. These guidelines are intended for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for monitoring and controlling this impurity, ensuring pharmaceutical product safety and regulatory compliance.
Introduction
This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the reaction of the secondary amine in the desloratadine molecule with nitrosating agents.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies like the FDA and EMA have stringent requirements for their control in pharmaceutical products.[1] The development of sensitive and specific analytical methods is crucial for the accurate quantification of this compound at trace levels.
This application note details a validated Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-LC-MS/MS) method for the determination of this compound. Additionally, it provides an overview of alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Formation of this compound
The primary formation pathway for this compound involves the reaction of the secondary amine in desloratadine with a nitrosating agent, which is typically formed from nitrite salts under acidic conditions.[2] The process can be summarized in the following steps:
-
Formation of Nitrous Acid: In an acidic environment, nitrite salts are converted to nitrous acid (HNO₂).
-
Generation of the Nitrosonium Ion: Nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The secondary amine of the desloratadine molecule acts as a nucleophile and attacks the nitrosonium ion.
-
Formation of N-Nitrosamine: Following the loss of a proton, the stable this compound is formed.[2]
A hypothesized radical-mediated formation pathway has also been proposed, particularly in environments like wastewater treatment.[2]
Caption: Acid-catalyzed formation of this compound.
Quantitative Data Summary
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for analytical methods designed to detect trace impurities. The following table summarizes the LOD and LOQ values for this compound obtained by different analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HILIC-LC-MS/MS | 0.5 ng/mL | 1.0 ng/mL | Acetonitrile Solution |
| LC-HRMS | 0.1 ng/L | Not Specified | Wastewater |
| Not Specified | Not Specified | ~0.01 ppm | Active Pharmaceutical Ingredient (API) |
Experimental Protocols
Protocol 1: HILIC-LC-MS/MS Method for this compound
This protocol is based on a validated method for the quantification of this compound.[3]
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (high purity)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of acetonitrile.[3]
-
Working Stock Solution (100 ng/mL): Dilute the stock solution with acetonitrile.[3]
-
Calibration Standards (1-50 ng/mL): Prepare a series of calibration standards by further diluting the working stock solution with acetonitrile to achieve concentrations of 1, 2, 5, 10, 25, and 50 ng/mL.[3]
-
Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of this compound-d4 in acetonitrile.[3]
3. Sample Preparation (for API and Finished Dosage Forms)
-
Accurately weigh the sample and transfer it to a suitable container.
-
Add a known volume of acetonitrile.
-
Spike with the internal standard.
-
Mix for 5 minutes.
-
Centrifuge the sample at 4,000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm PVDF membrane filter before analysis.[3]
4. LC-MS/MS Instrumentation and Conditions
-
LC System: Shiseido nanospace SI-2 HPLC system or equivalent.[3]
-
Mass Spectrometer: ABSciex triple quadrupole 3200 Mass spectrometer or equivalent.[3]
-
Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm).[3]
-
Column Temperature: 40°C.[3]
-
Mobile Phase:
-
A: 0.01% (v/v) formic acid in water
-
B: 0.01% (v/v) formic acid in acetonitrile[3]
-
-
Elution Mode: Isocratic.[3]
-
Flow Rate: 0.15 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
5. Method Validation
The method should be validated for specificity, linearity, precision, accuracy, system suitability, LOD, and LOQ in accordance with regulatory guidelines.[3]
-
LOD and LOQ Determination: The LOD and LOQ can be determined based on the signal-to-noise (S/N) ratio, with a common acceptance criteria of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[3] Inject a series of diluted standard solutions to determine the concentrations at which these S/N ratios are achieved.
Caption: Experimental workflow for LOD and LOQ determination.
Protocol 2: General Approach for GC-MS/MS Analysis of Nitrosamine Impurities
This protocol provides a general framework for the analysis of nitrosamine impurities, which can be adapted for this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Disperse a known amount of the drug substance or product in an aqueous solution (e.g., 1M NaOH).
-
Perform a liquid-liquid extraction with an organic solvent such as dichloromethane (MeCl2).
-
Separate the organic layer.
-
Filter the organic extract through a 0.2 µm syringe filter prior to injection.
2. GC-MS/MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7010B triple quadrupole GC/MS/MS or equivalent.
-
Column: A suitable capillary column for nitrosamine analysis (e.g., DB-624 or equivalent).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient temperature program is typically used to separate the nitrosamines.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Method Validation
The method should be validated for the same parameters as the LC-MS/MS method. Deuterated internal standards are crucial for accurate quantification.
Conclusion
The HILIC-LC-MS/MS method provides a sensitive and robust approach for the quantification of this compound in pharmaceutical products. The provided protocols and data serve as a valuable resource for laboratories involved in the quality control and safety assessment of desloratadine. The choice of analytical technique will depend on the specific requirements of the analysis, including the matrix and the required sensitivity.
References
Application Note: Analysis of N-Nitroso Desloratadine using Hydrophilic Interaction Liquid Chromatography (HILIC)
Abstract
N-Nitroso drug substance-related impurities (NDSRIs) are a class of potentially genotoxic impurities that have become a significant concern for the pharmaceutical industry.[1][2][3] Regulatory agencies require stringent control and monitoring of these impurities in active pharmaceutical ingredients (APIs) and finished drug products. This application note describes a sensitive and specific method for the analysis of N-Nitroso desloratadine using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The HILIC-based separation offers the significant advantage of eluting the polar this compound impurity before the less polar parent API, desloratadine.[1][2][3][4] This minimizes matrix effects from the often high concentration of the API, thereby enhancing the sensitivity and reliability of the assay.[1][2][3][4] The method has been validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for routine quality control and regulatory submissions.[1][2][3]
Introduction
This compound is a potential impurity in the manufacturing of desloratadine, an antihistamine medication. Due to the carcinogenic potential of many nitrosamines, it is crucial to have a robust analytical method to detect and quantify this impurity at trace levels. Traditional reversed-phase liquid chromatography can be challenging for such analyses as the highly polar nitrosamine may elute in the void volume or co-elute with other polar components. Furthermore, the elution of the trace impurity after the main API peak can lead to significant matrix effects, complicating quantification.[1]
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This makes it well-suited for the retention and separation of polar compounds. By employing a HILIC column, this method successfully retains this compound and separates it from the parent drug, with the key advantage of eluting the nitrosamine impurity first.[1][2][5] This approach not only mitigates matrix effects but also leverages the high organic content of the mobile phase to enhance desolvation and ionization efficiency in the mass spectrometer source, leading to improved sensitivity.[2]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile and water.
-
Acid: High-purity formic acid.
-
Reference Standards: Desloratadine API and this compound.
-
Filters: 0.22 µm PVDF membrane filters.
Instrumentation
-
HPLC System: Shiseido nanospace SI-2 HPLC system or equivalent.[1]
-
Mass Spectrometer: ABSciex triple quadrupole 3200 Mass spectrometer or equivalent.[1]
-
Software: ABSciex 1.4.2 or equivalent.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | XBridge HILIC (2.1 × 150 mm, 3.5 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.01% (v/v) formic acid in water |
| Mobile Phase B | 0.01% (v/v) formic acid in acetonitrile |
| Elution Mode | Isocratic |
| Flow Rate | 0.15 mL/min |
| Injection Volume | 5 µL |
| Retention Time | This compound: approximately 3.25 min |
Mass Spectrometry Conditions
The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound should be determined by infusing a standard solution and optimizing the collision energy.
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 to 50 ng/mL.[1][2][3][4]
Sample Preparation (for API and Finished Dosage Forms):
-
Accurately weigh the sample (API or crushed tablets).
-
Dissolve the sample in a suitable diluent.
-
Filter the resulting solution through a 0.22 µm PVDF membrane filter before injection.[1]
Quantitative Data Summary
The developed HILIC-LC-MS/MS method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1–50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Precision | Acceptable |
| Accuracy | Acceptable |
| Robustness | Acceptable |
| System Suitability | Acceptable |
Diagrams
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
minimizing matrix effects in N-Nitroso desloratadine LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of N-Nitroso desloratadine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification and poor method performance.
Issue 1: Poor peak shape and inconsistent retention time.
Possible Cause: Matrix components, particularly phospholipids from biological samples, can accumulate on the analytical column, affecting its performance. The high concentration of the active pharmaceutical ingredient (API), desloratadine, can also interfere with the chromatography.
Solution:
-
Optimize Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): Use of mixed-mode SPE cartridges, such as Oasis PRiME MCX, can effectively remove phospholipids and other interferences.[1] A three-step microelution-SPE method has also been shown to be effective in eliminating phospholipids.[2]
-
Phospholipid Removal Plates: Specialized plates, like HybridSPE®, combine protein precipitation with phospholipid removal for cleaner extracts.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can be a more effective technique than protein precipitation for reducing matrix effects.[5]
-
-
Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A HILIC-based LC-MS/MS method has been successfully developed to quantify this compound. This method allows the this compound to elute before the excess desloratadine API, thereby minimizing matrix effects from the API.[6][7]
-
Column Choice: An enhanced pentafluorophenyl column can be beneficial for retaining polar nitrosamine impurities in complex matrices.[8]
-
-
Method Parameters: Ensure sufficient column equilibration time between injections, especially when using HILIC, to maintain stable retention times.[9]
Issue 2: Inaccurate quantification and poor recovery.
Possible Cause: Ion suppression or enhancement caused by co-eluting matrix components is a primary cause of inaccurate quantification in LC-MS/MS analysis.[10]
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[10] this compound-d4 is available and should be used as the internal standard.[9][11] SIL-IS co-elutes with the analyte and experiences similar ionization effects, thus providing a reliable means of correction.[11]
-
Evaluate Matrix Effects: Quantitatively assess the extent of matrix effects using the post-extraction spiking method.[10][12] This involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[12]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and minimize their impact.[5][10]
Issue 3: High background noise and poor sensitivity (LOD/LOQ).
Possible Cause: Contamination from the sample matrix, solvents, or the LC-MS system itself can lead to high background noise. The inherent complexity of the matrix can also limit the achievable sensitivity.
Solution:
-
Optimize MS/MS Parameters:
-
Carefully optimize parameters such as curtain gas, declustering potential (DP), and collision energy for the specific MRM transitions of this compound. Increasing the curtain gas pressure can help reduce background noise.[13]
-
The MRM transitions for this compound ([M+H]⁺) are typically m/z 340.1 as the precursor ion, with a prominent product ion at m/z 310.1, corresponding to the loss of the nitroso group ([M+H-NO]⁺).[9]
-
-
Improve Sample Cleanup: As mentioned in Issue 1, enhanced sample preparation using techniques like SPE or phospholipid removal plates is crucial for reducing matrix-induced background noise.[1][4]
-
Check for System Contamination: Ensure the LC system and mass spectrometer are clean. Flush the system with appropriate solvents to remove any accumulated contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of matrix effects in this compound analysis?
A1: In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects, causing ion suppression.[1][4] In the analysis of drug products or active pharmaceutical ingredients (APIs), the high concentration of desloratadine itself can be a significant source of matrix effects.[6][7]
Q2: How can I quantitatively assess matrix effects in my method?
A2: The post-extraction spiking method is the standard approach.[12] The matrix factor (MF) is calculated by comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent standard at the same concentration. An ideal MF is close to 1.0. An IS-normalized MF should also be calculated to demonstrate that the internal standard is effectively compensating for the matrix effect.[12]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
A3: Yes, using a SIL-IS is highly recommended and considered the best practice for correcting matrix effects in quantitative LC-MS analysis.[10] this compound-d4 is a suitable SIL-IS for this application and is commercially available.[9][11]
Q4: What are the key parameters for an LC-MS/MS method for this compound?
A4: A validated method has been published using a HILIC column with an isocratic mobile phase of 0.01% formic acid in water and 0.01% formic acid in acetonitrile (20:80, v/v). Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Q5: What are the expected MRM transitions for this compound and its deuterated internal standard?
A5:
-
This compound: Precursor ion [M+H]⁺ at m/z 340.1 and product ion at m/z 310.1.[9]
-
This compound-d4 (IS): Precursor ion [M+H]⁺ at m/z 344.3.[9]
Experimental Protocols & Data
Sample Preparation Method Comparison
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques.
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple and fast. | Ineffective at removing phospholipids, leading to significant matrix effects.[1][4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can be more effective than PPT for removing interferences.[5] | Can be labor-intensive and may require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and can effectively remove a wide range of interferences, including phospholipids.[1] | Method development can be more complex. |
| Phospholipid Removal Plates | Combines protein precipitation with a specific filtration step to remove phospholipids. | Simple workflow with targeted removal of a key interference class.[3][4] | May be more costly than simple PPT. |
Detailed Protocol: HILIC-LC-MS/MS Method for this compound
This protocol is based on a validated method designed to minimize matrix effects from the desloratadine API.
1. Sample Preparation (for Drug Substance/Product):
-
Weigh 5 mg of the desloratadine drug substance or an equivalent amount of crushed tablets.
-
Dissolve and dilute to a final volume of 10 mL with acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF membrane filter.
-
The filtrate is ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | Shiseido nanospace SI-2 HPLC system or equivalent |
| Column | XBridge HILIC (2.1 x 150 mm, 3.5 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.01% (v/v) formic acid in water |
| Mobile Phase B | 0.01% (v/v) formic acid in acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 20% A / 80% B |
| Flow Rate | 0.15 mL/min |
| Injection Volume | 5 µL |
| MS System | ABSciex triple quadrupole 3200 Mass spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Spray Voltage | 5500 V |
| Temperature | 300°C |
| Curtain Gas | 20 psi |
| Collision Gas | 7 psi |
| GS1 and GS2 | 10 psi each |
3. MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 340.1 | 310.1 |
| This compound-d4 (IS) | 344.3 | - |
| Desloratadine | 311.1 | 259.1 |
Visual Diagrams
Caption: Workflow for this compound analysis.
Caption: Strategies to minimize matrix effects.
References
- 1. waters.com [waters.com]
- 2. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. preprints.org [preprints.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bujnochem.com [bujnochem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
improving the sensitivity of N-Nitroso desloratadine analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of N-Nitroso desloratadine analytical methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound.
Q1: I am observing poor or inconsistent peak shapes (e.g., tailing, fronting, or broad peaks). What could be the cause and how can I fix it?
A1: Poor peak shape can be attributed to several factors. Here are some common causes and their solutions:
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if it has exceeded its lifetime. For this compound, which is a polar compound, using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can result in sharper peaks.[1][2]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is optimized for the best peak shape. Adding a small amount of an acid, like formic acid (e.g., 0.01% v/v), can improve peak symmetry.[1][2]
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the chromatography. A significant advantage of using a HILIC column is that the this compound (NDSRI) can be eluted before the active pharmaceutical ingredient (API), which fundamentally reduces the matrix effect caused by high API concentrations.[1][2]
-
Injection Volume/Solvent: Injecting too large a volume or using a sample solvent much stronger than the mobile phase can lead to peak distortion. Try reducing the injection volume or dissolving the sample in a solvent similar in composition to the mobile phase.
Q2: My signal intensity is low, and I'm struggling to achieve the required sensitivity. What steps can I take to improve it?
A2: Low signal intensity is a common challenge when analyzing trace-level impurities. Consider the following optimization steps:
-
Mass Spectrometer Source Parameters: The sensitivity is highly dependent on the ion source settings. Optimize parameters such as the ion spray voltage, source temperature, and nebulizer and drying gas flows. For instance, in an electrospray ionization (ESI) source, a high ion spray voltage (e.g., 5500 V) and an optimized temperature (e.g., 300°C) can enhance signal intensity.[1][2]
-
MRM Transition Optimization: For tandem mass spectrometry (LC-MS/MS), ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for this compound. These should be optimized by infusing a standard solution of the analyte.
-
Sample Preparation: An efficient sample preparation procedure is crucial for concentrating the analyte and removing interfering matrix components. Techniques like solid-phase extraction (SPE) can be employed for sample clean-up and enrichment.
-
Choice of Analytical Technique: For trace-level nitrosamine analysis, highly sensitive instruments like a triple quadrupole mass spectrometer (LC-MS/MS or GC-MS/MS) are recommended.[3][4][5] These instruments offer superior sensitivity and selectivity compared to single quadrupole MS or UV detectors.[5]
Q3: I'm experiencing high background noise or observing interfering peaks in my chromatogram. How can I resolve this?
A3: High background noise or interferences can mask the analyte peak and affect quantification. Here's how to address this:
-
Mobile Phase and Solvents: Ensure that high-purity solvents (HPLC or LC-MS grade) are used for the mobile phase and sample preparation to avoid introducing contaminants.[1]
-
System Contamination: The LC-MS system itself can be a source of contamination. Flush the system thoroughly, including the injector and sample loop, to remove any residues.
-
Selective Detection: Using a highly selective technique like LC-MS/MS in MRM mode will significantly reduce background noise and eliminate most interfering peaks by only monitoring for specific parent-to-daughter ion transitions.[1][2]
-
Chromatographic Separation: Optimize the chromatographic method to achieve better separation between this compound and any interfering compounds. A HILIC column can provide different selectivity compared to traditional reversed-phase columns and may help resolve co-eluting peaks.[1][2]
Q4: My retention times are shifting between injections. What is the likely cause and solution?
A4: Retention time instability can compromise peak identification and integration. Common causes include:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. For HILIC columns, a longer equilibration time (e.g., 20 minutes) between injections may be necessary to ensure stability.[2]
-
System Leaks: Check the entire HPLC system for any leaks, as these can cause fluctuations in the mobile phase flow rate and pressure, leading to retention time shifts.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Even minor temperature changes can affect retention times.
-
Mobile Phase Composition: If preparing the mobile phase manually, ensure the composition is consistent from batch to batch. Inaccuracies in mixing can lead to variability.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and reliable analytical method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the determination of this compound and other nitrosamine impurities.[6][7] This technique offers high sensitivity, with limits of quantification (LOQ) as low as 1.0 ng/mL, and excellent specificity due to the use of MRM.[1][2] Gas chromatography-mass spectrometry (GC-MS) is another powerful and highly sensitive technique suitable for this analysis.[3][7]
Q2: How can I effectively minimize matrix effects from the desloratadine API?
A2: The high concentration of the API can interfere with the ionization of the trace-level this compound, a phenomenon known as ion suppression or matrix effect. A highly effective strategy is to use a HILIC-based separation method.[1][2] With a HILIC column, the more polar this compound can be eluted before the less polar desloratadine API, thereby avoiding the region of high matrix concentration and minimizing ion suppression.[1][2]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?
A3: The achievable LOD and LOQ depend on the sensitivity of the instrument and the specific method used. For a validated LC-MS/MS method using a HILIC column, an LOD of 0.5 ng/mL and an LOQ of 1.0 ng/mL have been reported.[1][2] Another method for analyzing this compound in APIs reported an LOQ of approximately 0.01 ppm.[7] It is crucial to develop a method with sufficient sensitivity to quantify the impurity at levels well below the regulatory acceptable intake (AI) limit.[1][2]
Q4: What are the key parameters to optimize for a sensitive LC-MS/MS method?
A4: For optimal performance, the following parameters should be carefully optimized:
-
Chromatography:
-
Column: Choice of stationary phase (e.g., HILIC vs. C18) to achieve separation from the API and other impurities.[1][2]
-
Mobile Phase: Composition (e.g., acetonitrile/water ratio) and additives (e.g., formic acid) to ensure good peak shape and retention.[1][2]
-
Flow Rate and Temperature: To achieve efficient separation and stable retention times.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used.[1][2]
-
Source Parameters: Ion spray voltage, temperature, curtain gas, and nebulizer gas pressures must be optimized to maximize ion generation and transmission.[1][2]
-
MRM Transitions: The precursor ion and the most abundant and specific product ions, along with their corresponding collision energies, should be determined to ensure selectivity and sensitivity.
-
Q5: How is this compound formed, and how can I prevent its formation during sample handling and analysis?
A5: this compound is a nitrosamine drug substance-related impurity (NDSRI) that can form when the secondary amine in the desloratadine molecule reacts with a nitrosating agent (e.g., nitrous acid from nitrite salts) under acidic conditions.[2][7][8] To prevent its artificial formation during analysis:
-
Control Storage Conditions: Store samples at low temperatures and protect them from light.
-
Manage pH: Avoid highly acidic conditions during sample preparation if nitrosating agents are potentially present.
-
Use of Inhibitors: In some cases, antioxidants like ascorbic acid can be added to quench the nitrosation reaction, although this should be validated to ensure it does not interfere with the analysis.
Data Presentation: Method Performance Comparison
The table below summarizes quantitative data for a validated LC-MS/MS method for the analysis of this compound.
| Parameter | Reported Value | Source |
| Analytical Technique | LC-MS/MS with HILIC column | [1][2] |
| Linearity Range | 1–50 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.5 ng/mL | [2] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [1][2] |
| Accuracy (Recovery) | Within acceptable regulatory guidelines | [1][2] |
| Precision (RSD%) | Within acceptable regulatory guidelines | [1][2] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is based on a validated method for the sensitive quantification of this compound.[1][2]
1. Reagents and Materials:
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Desloratadine API or drug product
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (high-purity)
-
0.22 µm PVDF membrane filters
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound reference standard in 1 mL of acetonitrile.[1][2]
-
Working Standard Solution (100 ng/mL): Dilute the stock solution with acetonitrile.[1][2]
-
Calibration Curve Standards (1–50 ng/mL): Perform serial dilutions of the working standard solution with acetonitrile to prepare calibration standards at concentrations of 1, 2, 5, 10, 25, and 50 ng/mL.[1][2]
-
Internal Standard (IS) Solution (100 ng/mL): Prepare a working solution of this compound-d4 in acetonitrile.[1][2]
3. Sample Preparation:
-
Add the internal standard solution.
-
Dilute with acetonitrile to a final volume of 10 mL and mix for 5 minutes.[1][2]
-
Centrifuge the sample at 4,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PVDF filter before injection.[1]
4. LC-MS/MS Conditions:
-
LC System: HPLC system capable of delivering accurate gradients.
-
Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm) or equivalent.[1]
-
Column Temperature: 40°C.[1]
-
Mobile Phase B: 0.01% (v/v) formic acid in acetonitrile.[1][2]
-
Elution Mode: Isocratic (e.g., 20% A / 80% B).[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Positive Electrospray Ionization (ESI+).[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Troubleshooting decision tree for common analytical issues.
Caption: Formation pathway of this compound from its precursor.
References
- 1. preprints.org [preprints.org]
- 2. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. This compound CAS 1246819-22-6|SynZeal [benchchem.com]
- 8. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
Technical Support Center: Overcoming Solubility Challenges with N-Nitroso Desloratadine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-Nitroso desloratadine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or formulation of desloratadine, an antihistamine medication. Like other nitrosamines, it is a potential carcinogen, and its levels in pharmaceutical products are strictly regulated.[1][2] Its solubility is a critical concern for several reasons:
-
Accurate Quantification: Poor solubility can lead to inaccurate measurements in analytical testing, which is essential for regulatory compliance.
-
Toxicological Studies: For in vitro and in vivo toxicological assessments, achieving sufficient concentration in aqueous media is necessary to obtain meaningful data.
-
Formulation and Stability: In the context of drug formulation, the solubility of any impurity can affect the stability and dissolution profile of the final drug product.
Q2: What is the known solubility of this compound?
A2: Currently, there is limited publicly available quantitative data on the aqueous solubility of this compound. However, certificates of analysis from chemical suppliers indicate its solubility in certain organic solvents.
Q3: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble pharmaceutical compounds. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications: These include techniques like particle size reduction (micronization and nanosizing), creation of solid dispersions, and development of lipid-based formulations.[3][4][5][6]
-
Chemical Modifications: This involves the use of co-solvents, surfactants, and complexing agents like cyclodextrins to improve the solvation of the compound.[4][5][6]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered when working with this compound.
Problem 1: this compound precipitates out of my aqueous buffer during an experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Low Aqueous Solubility | 1. Co-solvent Addition: Introduce a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the buffer. Start with a low percentage (1-5%) and gradually increase. | Co-solvents can increase the solubility of lipophilic compounds in aqueous solutions.[7] |
| 2. pH Adjustment: Evaluate the effect of pH on solubility. Since this compound is a neutral molecule, pH effects may be minimal but are worth investigating. | The solubility of some molecules can be influenced by pH, although this is more common for ionizable compounds. | |
| 3. Use of Surfactants: Add a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) at a concentration above its critical micelle concentration (CMC). | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[6] | |
| Supersaturation | 1. Controlled Dissolution: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and add it dropwise to the aqueous buffer while vortexing. | This method helps to avoid localized high concentrations that can lead to immediate precipitation. |
| 2. Temperature Control: Gently warm the solution to aid dissolution, then allow it to slowly cool to the experimental temperature. Monitor for precipitation upon cooling. | Solubility often increases with temperature. However, be cautious as elevated temperatures can degrade the compound. |
Problem 2: I am unable to prepare a stock solution of this compound at the desired concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inappropriate Solvent | 1. Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents. (See Table 1 for known qualitative solubility). | The "like dissolves like" principle applies; a solvent with a polarity similar to the solute will generally be more effective. |
| 2. Use of a Stronger Organic Solvent: For analytical purposes where biocompatibility is not a concern, consider solvents like acetonitrile or methanol. | These solvents are often used in analytical chemistry for their ability to dissolve a wide range of organic molecules. | |
| Insufficient Solubilization Energy | 1. Sonication: Use a sonicator bath to provide energy to break down the crystal lattice of the solid compound. | Sonication can aid in the dissolution process by increasing the interaction between the solute and solvent molecules. |
| 2. Vortexing and Agitation: Ensure vigorous and prolonged mixing to facilitate dissolution. | Mechanical agitation increases the surface area of the solute exposed to the solvent. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Ethanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Methanol | Soluble | [4][5] |
Experimental Protocols
Protocol 1: Screening of Co-solvents for Improved Aqueous Solubility
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Co-solvent Systems: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) containing varying concentrations (v/v) of a co-solvent (e.g., 1%, 5%, 10%, 20% ethanol or PEG 400).
-
Solubility Determination: Add the this compound stock solution to each co-solvent system to a final concentration exceeding its expected solubility.
-
Equilibration: Shake the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the solutions to pellet any undissolved compound.
-
Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as LC-MS/MS.
Protocol 2: Preparation of a Solid Dispersion to Enhance Dissolution
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Solvent Evaporation Method: a. Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol). b. Evaporate the solvent under reduced pressure to obtain a solid mass. c. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: a. Perform a dissolution test on the resulting solid dispersion in an aqueous medium. b. Compare the dissolution profile to that of the pure this compound.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Experimental workflow for preparing a solid dispersion of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of N-Nitroso Desloratadine
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities, such as N-Nitroso desloratadine, in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, mandate the use of validated analytical methods to detect and quantify these impurities at trace levels.[1] This guide provides a comprehensive comparison of a highly sensitive Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC LC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound.
Comparison of Analytical Method Performance
The choice of analytical technique is critical for ensuring the safety and quality of pharmaceutical products. Below is a summary of the validation parameters for two distinct analytical methods for the determination of this compound, demonstrating their respective capabilities in accordance with ICH Q2(R1) guidelines.
Table 1: HILIC LC-MS/MS Method Validation Data for this compound [2][3][4]
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1) for Trace Impurities) |
| Specificity | No interference observed at the retention time of this compound. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | Correlation coefficient (r²) should be close to 1. |
| Range | 1 – 50 ng/mL | The range should cover the expected concentration of the impurity. |
| Accuracy (% Recovery) | Data not explicitly provided in the source, but validation was confirmed as acceptable. | Typically 80-120% for trace impurities. |
| Precision (RSD%) | Data not explicitly provided in the source, but validation was confirmed as acceptable. | Repeatability (Intra-day precision) and Intermediate Precision (Inter-day precision) should show low Relative Standard Deviation (RSD), typically ≤ 15%. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Table 2: Representative HPLC-UV Method Validation Data for Nitrosamine Impurities [5][6][7]
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1) for Trace Impurities) |
| Specificity | Chromatographic separation of nitrosamine impurities from the active pharmaceutical ingredient (API). | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | Correlation coefficient (r²) should be close to 1. |
| Range | 10 – 1000 ng/mL | The range should cover the expected concentration of the impurity. |
| Accuracy (% Recovery) | 93.2% to 101.8% for various nitrosamines.[6] | Typically 80-120% for trace impurities. |
| Precision (RSD%) | Data not explicitly provided for a specific this compound method, but generally expected to be low. | Repeatability and Intermediate Precision should show low RSD, typically ≤ 15%. |
| Limit of Detection (LOD) | Not explicitly stated for this compound, but generally higher than LC-MS/MS. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | 10 – 20 ng/mL for various nitrosamines.[5] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for the HILIC LC-MS/MS and a general HPLC-UV method for nitrosamine analysis.
HILIC LC-MS/MS Method for this compound
This method is particularly advantageous for its high sensitivity and specificity, making it ideal for the trace-level quantification of this compound. A key feature of this HILIC-based method is the elution of the nitrosamine impurity before the API, which minimizes matrix effects.[2][3][4]
Instrumentation:
-
Liquid Chromatograph: High-performance liquid chromatography system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: HILIC column (e.g., a column with a polar stationary phase).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound reference standard
-
Desloratadine active pharmaceutical ingredient (API)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Elution Mode: Isocratic or gradient elution, optimized to separate this compound from desloratadine.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: A small, fixed volume (e.g., 5 µL).
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare working standard solutions by diluting the stock solution to various concentrations to construct a calibration curve.
-
For the analysis of the drug substance, dissolve a known amount of the desloratadine API in the solvent.
-
For the analysis of the drug product, a suitable extraction procedure may be required to isolate the analyte from the formulation matrix.
-
Filter all solutions through a 0.22 µm filter before injection.
General HPLC-UV Method for Nitrosamine Impurities
While less sensitive than LC-MS/MS, HPLC-UV is a widely available and cost-effective technique that can be suitable for the quantification of nitrosamine impurities, particularly if the concentration levels are within its detection capabilities.
Instrumentation:
-
Liquid Chromatograph: High-performance liquid chromatography system with a UV detector.
-
Column: Reversed-phase C18 column.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer)
-
Nitrosamine reference standards
Chromatographic Conditions:
-
Mobile Phase A: Buffer solution.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient elution is typically used to separate multiple nitrosamines and the API.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature.
-
Detection Wavelength: UV detection at a wavelength where the nitrosamine has significant absorbance (e.g., around 230-250 nm).
Sample Preparation:
-
Prepare stock and working standard solutions of the nitrosamine reference standards in a suitable diluent.
-
Prepare the sample solution by dissolving the drug substance or a powdered portion of the drug product in the diluent.
-
Filter all solutions prior to injection.
Visualizing the Validation and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the logical flow of analytical method validation according to ICH Q2(R1) and the specific experimental workflow for the HILIC LC-MS/MS method.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Caption: HILIC LC-MS/MS Experimental Workflow.
References
- 1. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. jopcr.com [jopcr.com]
inter-laboratory comparison of N-Nitroso desloratadine analytical methods
A Comparative Guide to Analytical Methods for N-Nitroso Desloratadine
The emergence of N-nitroso compounds, such as this compound, as potential impurities in pharmaceutical products has necessitated the development of sensitive and reliable analytical methods for their detection and quantification.[1][2][3][4][5] Due to their classification as probable human carcinogens, regulatory agencies require stringent control of these impurities. This guide provides a comparative overview of analytical methodologies for this compound, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and discusses other potential techniques.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound is contingent on factors such as required sensitivity, sample matrix complexity, and instrument availability. While direct inter-laboratory comparison data for this compound is not publicly available, performance characteristics for a validated LC-MS/MS method using Hydrophilic Interaction Liquid Chromatography (HILIC) have been published.[1][2][3][4] Other techniques commonly used for nitrosamine analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), can also be considered.
Table 1: Summary of Quantitative Data for a Validated LC-MS/MS (HILIC) Method for this compound [1][2][3][4]
| Performance Characteristic | Reported Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Linearity Range | 1–50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (% RSD) | 0.5% to 11.1% |
| Accuracy (% Recovery) | 89.5% to 111.2% |
Qualitative Comparison of Analytical Techniques
| Analytical Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity, suitable for a broad range of N-nitrosamines, including non-volatile compounds.[6] | Higher equipment cost and complexity. |
| GC-MS | Excellent for volatile and semi-volatile N-nitrosamines.[6] | May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| HPLC-UV | Cost-effective for screening and for samples with higher concentrations.[6] | Lower sensitivity compared to MS-based methods, potential for interference from co-eluting impurities.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below is the experimental protocol for the validated LC-MS/MS (HILIC) method for this compound analysis.[1][2]
Validated LC-MS/MS (HILIC) Method
This method has been demonstrated to be specific, linear, sensitive, precise, accurate, and robust for the quantification of this compound in active pharmaceutical ingredients (APIs) and finished dosage forms.[1][2][3][4]
1. Sample Preparation:
-
Accurately weigh the sample (API or crushed tablets).
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge the sample solution.
-
Filter the supernatant through a 0.22 µm PVDF membrane filter before injection.[2]
2. Chromatographic Conditions:
-
High-Performance Liquid Chromatography (HPLC) System: Shiseido nanospace SI-2 HPLC system or equivalent.[1][2]
-
Mobile Phase B: 0.01% (v/v) formic acid in acetonitrile.[1][2]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: ABSciex triple quadrupole 3200 Mass spectrometer or equivalent.[1][2]
-
Ionization Source: Positive electrospray ionization (ESI).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., N-Nitroso-desloratadine-d4) are monitored.[2]
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound using the described LC-MS/MS method.
Caption: General workflow for this compound analysis.
Logical Relationship in Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method for this compound.
Caption: Decision tree for analytical method selection.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 6. benchchem.com [benchchem.com]
comparative toxicity of N-Nitroso desloratadine and other nitrosamines
An Objective Comparison of the Toxicological Profiles of N-Nitroso Desloratadine and Other Nitrosamines
This guide provides a comparative analysis of the toxicity of this compound against other common nitrosamine impurities. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and visualizes relevant biological and regulatory pathways to offer a comprehensive toxicological overview.
Comparative Toxicity Data
The primary concern regarding nitrosamine impurities is their potential carcinogenicity. Regulatory agencies have established acceptable intake (AI) limits based on toxicological data to manage this risk. The following table summarizes the AI limits and other relevant toxicity data for this compound and a selection of other nitrosamines.
| Nitrosamine | Acceptable Intake (AI) Limit (ng/day) | Carcinogenic Potency Category (CPCA) | Key Toxicological Findings |
| This compound | 400[1][2][3][4][5] | 3[1][2][3][4][5] | Ames test: Negative with rat S9 metabolic activation, but positive in strain TA100 with hamster S9 activation, indicating it is a mutagen.[6] |
| N-Nitrosodimethylamine (NDMA) | 96[7] | 2 (Representative)[5] | A potent, well-studied carcinogen primarily targeting the liver.[8][9] Classified as a Group 2A carcinogen (probably carcinogenic to humans).[9] |
| N-Nitrosodiethylamine (NDEA) | 26.5[7] | 1/2 | Also a Group 2A carcinogen, considered one of the more potent nitrosamines.[7][9] Induces tumors primarily in the liver.[8] |
| N-Nitroso-piperidine (NPIP) | Surrogate-derived AI for this compound: 974 ng/day[6] | N/A | Used as a structural surrogate to establish an AI for this compound via read-across analysis.[6] Rodent TD50 of 1.12 mg/kg/day (rat).[6] |
| General Unknown Nitrosamine | 18[5][7] | 1 (Default)[5] | This is the class-specific Threshold of Toxicological Concern (TTC) for nitrosamines where no robust carcinogenicity data is available.[5] |
Experimental Protocols
The assessment of mutagenic potential is a critical step in evaluating the toxicity of nitrosamines. The bacterial reverse mutation assay, or Ames test, is a key in vitro method used for this purpose. For nitrosamines, an enhanced version of the standard protocol is recommended.
Enhanced Ames Test for Nitrosamines
The standard Ames test can lack sensitivity for some nitrosamines due to specific metabolic activation requirements.[10][11] An enhanced protocol is therefore recommended to ensure reliable assessment.
Objective: To determine the mutagenic potential of a substance by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Tester Strains: A panel of bacterial strains is used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[11]
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix). For nitrosamines, using liver S9 from both rats and Aroclor-induced hamsters is recommended, as hamster S9 has shown greater sensitivity for certain nitrosamines like this compound.[6][12] A higher concentration of S9 (e.g., 30%) may improve sensitivity.[12]
-
Assay Type: The pre-incubation method is preferred over the plate incorporation method. The test substance, bacterial culture, and S9 mix (if used) are pre-incubated together for a recommended 30 minutes before being mixed with molten top agar and poured onto minimal glucose agar plates.[11]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizing Key Pathways and Processes
Nitrosamine Metabolic Activation Pathway
Most nitrosamines are not directly genotoxic; they require metabolic activation by cytochrome P450 (CYP) enzymes to become carcinogenic.[9] This process, primarily occurring in the liver, transforms the stable nitrosamine into a highly reactive electrophile that can bind to DNA, forming adducts and leading to mutations.[9]
Caption: Metabolic activation of N-nitrosamines to DNA-reactive electrophiles.
Enhanced Ames Test Workflow
The following diagram illustrates the workflow for the enhanced Ames test recommended for assessing the mutagenicity of nitrosamine impurities.
Caption: Workflow for the enhanced pre-incubation Ames test for nitrosamines.
Carcinogenic Potency Categorization Approach (CPCA)
When compound-specific carcinogenicity data are lacking, regulatory agencies use a structure-activity relationship (SAR) based method called the Carcinogenic Potency Categorization Approach (CPCA) to assign an AI limit.[4][13] This approach categorizes nitrosamines based on the presence of structural features that are known to either activate or deactivate their carcinogenic potential.
Caption: Logic for determining AI limits using the CPCA framework.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. hsa.gov.sg [hsa.gov.sg]
- 3. tga.gov.au [tga.gov.au]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. medicinesforeurope.com [medicinesforeurope.com]
- 6. This compound? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. mdpi.com [mdpi.com]
- 9. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of N-Nitroso Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the N-Nitroso desloratadine impurity in pharmaceutical products. The objective is to offer a clear, data-driven cross-validation of these two critical analytical techniques, enabling informed decisions in a research and quality control setting.
This compound is a nitrosamine impurity that can form in drug products containing desloratadine and is of significant concern due to its potential carcinogenic properties.[1][2][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued stringent guidelines for the control of such impurities.[5][6][7][8][9] This necessitates the use of highly sensitive and validated analytical methods for their detection and quantification.
This comparison guide adheres to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[10][11][12][13][14]
Comparative Performance Data
The following table summarizes the key performance characteristics of a typical HPLC-UV method and a highly sensitive LC-MS/MS method for the analysis of this compound. The data presented is a composite representation based on publicly available methodologies.[1][2][3][4][15]
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | ~24 ppm | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~80 ppm | 1.0 ng/mL |
| Linearity Range | 80 - 120 ppm | 1 - 50 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.999 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Specificity | Susceptible to interference from matrix components | Highly specific due to mass-based detection |
Experimental Workflows
The general workflow for the cross-validation of the two methods is depicted in the following diagram.
Experimental Protocols
HPLC-UV Method
This protocol is based on a typical reversed-phase HPLC method for the detection of this compound.[15]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Weigh and dissolve the desloratadine drug substance or product in a suitable diluent (e.g., mobile phase).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Perform serial dilutions to prepare calibration standards at different concentrations.
-
LC-MS/MS Method
This protocol is based on a sensitive and specific LC-MS/MS method for the trace-level quantification of this compound.[1][2][3][4]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable column for polar compounds (e.g., HILIC column, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution with a modifier (e.g., ammonium formate).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Centrifuge and filter the sample to remove particulates.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Discussion and Conclusion
The cross-validation data clearly demonstrates the distinct advantages of each technique.
HPLC-UV is a robust and widely available technique suitable for routine quality control when the expected levels of this compound are well above the detection limits. Its simplicity and lower operational cost make it an attractive option for screening purposes. However, its lower sensitivity and potential for interference from matrix components are significant limitations, especially when dealing with trace-level impurities.
LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for the analysis of genotoxic impurities like this compound.[1][2][3][4] The ability to monitor specific mass transitions virtually eliminates the risk of co-eluting interferences, providing highly reliable and accurate quantitative data. This level of performance is essential for meeting the stringent regulatory requirements for nitrosamine impurities.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. fpmaj.gr.jp [fpmaj.gr.jp]
- 7. FDA Compliance & Enforcement Advisory: FDA Issues New Guidance on Nitrosamine Impurities in APIs and Drug Products | News & Insights | Alston & Bird [alston.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 15. Detection of nitrosamine impurities in Desloratadine Active Pharmaceutical Ingredient (API). [wayeal-instrument.com]
N-Nitroso Desloratadine: A Comparative Guide to Acceptable Intake Limits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acceptable intake (AI) limits for N-Nitroso desloratadine, a nitrosamine impurity found in the drug substance desloratadine. The information presented herein is based on publicly available data from leading regulatory agencies and scientific literature, offering an objective overview for researchers, scientists, and drug development professionals. This guide details the established AI limits, the experimental and theoretical methodologies employed for their determination, and the underlying biological pathways of nitrosamine carcinogenicity.
Executive Summary
This compound is a nitrosamine drug substance-related impurity (NDSRI) that has been subject to rigorous toxicological assessment by global regulatory bodies. The harmonized acceptable intake (AI) limit for this compound has been established at 400 ng/day . This limit is derived from the Carcinogenic Potency Categorization Approach (CPCA), which places this compound in Potency Category 3. This categorization reflects a moderate carcinogenic potential based on its chemical structure and predicted metabolic activation.
Comparison of Acceptable Intake Limits
The determination of AI limits for nitrosamine impurities is a critical aspect of pharmaceutical safety. While a substance-specific AI is ideal, it often relies on extensive and time-consuming animal carcinogenicity studies. In the absence of such data for many NDSRIs, including this compound, regulatory agencies have adopted a science-based approach to establish safe exposure levels.
The table below summarizes the AI limit for this compound and provides a comparison with other relevant nitrosamine limits.
| Nitrosamine Impurity | Acceptable Intake (AI) Limit (ng/day) | Basis for Limit | Regulatory Body (Examples) |
| This compound | 400 | Carcinogenic Potency Categorization Approach (CPCA) - Category 3[1] | FDA, EMA, Health Canada[2][3][4] |
| N-Nitrosodimethylamine (NDMA) | 96 | Substance-specific data (rodent carcinogenicity) | FDA, EMA, Health Canada |
| N-Nitrosodiethylamine (NDEA) | 26.5 | Substance-specific data (rodent carcinogenicity) | FDA, EMA, Health Canada[5] |
| Class-Specific TTC for Nitrosamines | 18 | Threshold of Toxicological Concern (TTC) for cohort of concern | ICH M7[1] |
| General Mutagenic Impurities (TTC) | 1500 | Threshold of Toxicological Concern (TTC) | ICH M7[1] |
Experimental and Methodological Framework
The establishment of the 400 ng/day AI limit for this compound is not based on direct, long-term animal carcinogenicity studies of this specific compound. Instead, it is derived from a combination of in silico predictive models and established toxicological principles, primarily the Carcinogenic Potency Categorization Approach (CPCA).
Carcinogenic Potency Categorization Approach (CPCA)
The CPCA is a structure-activity relationship (SAR)-based methodology that assigns a nitrosamine to one of five potency categories, each with a corresponding AI limit.[6][7] This approach is founded on the understanding that the carcinogenic potency of nitrosamines is primarily driven by their metabolic activation via α-hydroxylation.[8] The CPCA considers several structural features of the nitrosamine molecule to predict its carcinogenic potential:
-
α-Hydrogens: The number and location of hydrogen atoms on the carbon atoms adjacent (alpha) to the nitroso group are critical determinants of metabolic activation.
-
Activating and Deactivating Features: The presence of certain functional groups can either enhance (activate) or reduce (deactivate) the rate of α-hydroxylation and, consequently, the carcinogenic potency.
This compound is classified into Potency Category 3 , which corresponds to an AI limit of 400 ng/day .[1] This categorization suggests a moderate carcinogenic potential based on its structural features.
Read-Across Approach
In cases where a structurally similar nitrosamine has robust carcinogenicity data, a "read-across" approach can be utilized to estimate the potency of the nitrosamine of interest. For this compound, which is a substituted nitrosopiperidine, data from other nitrosopiperidine compounds could be considered in a weight-of-evidence approach to support the CPCA-derived limit.
In Vitro and In Vivo Experimental Protocols
While a full carcinogenicity bioassay has not been conducted for this compound, the following experimental protocols are central to the assessment of nitrosamine impurities and provide the foundational data for approaches like the CPCA.
1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. For nitrosamines, which often require metabolic activation to become mutagenic, the assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat or hamster liver).[4][5][9][10][11]
Enhanced Ames Test Protocol for Nitrosamines:
Due to the variable sensitivity of the standard Ames test for some nitrosamines, an "enhanced" protocol is often recommended.[12][13][14][15]
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The test is conducted with and without a post-mitochondrial fraction (S9) from the liver of rodents induced with enzyme-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). For nitrosamines, hamster liver S9 is often used in addition to rat liver S9, as it can be more effective in activating certain nitrosamines.[14][15]
-
Procedure: A pre-incubation method is typically employed where the test substance, bacterial culture, and S9 mix (if used) are incubated together before being plated on minimal glucose agar plates.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
2. In Vivo Rodent Carcinogenicity Bioassay - ICH S1B
The definitive method for assessing carcinogenic potential is the long-term rodent bioassay.[2][16][17][18][19] These studies are designed to evaluate the effects of lifetime exposure to a substance.
Typical Protocol for a 2-Year Rodent Bioassay:
-
Test System: Two rodent species, typically rats and mice.
-
Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). The route of administration should be relevant to human exposure (e.g., oral gavage, in feed, or drinking water).
-
Dose Levels: At least three dose levels are used, plus a concurrent control group. The highest dose is typically the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies.
-
Endpoints: The primary endpoint is the incidence of tumors in various organs and tissues. Comprehensive histopathological examination of all organs is conducted at the end of the study. Statistical analysis is performed to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.
Signaling Pathways and Mechanism of Carcinogenicity
The carcinogenic effects of nitrosamines are initiated by their metabolic activation to highly reactive electrophilic species that can damage cellular macromolecules, particularly DNA.
Metabolic Activation of Nitrosamines
The primary pathway for the metabolic activation of most nitrosamines is α-hydroxylation , catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[3][20][21][22]
Caption: Metabolic activation pathway of nitrosamines leading to DNA damage.
This metabolic activation leads to the formation of unstable α-hydroxynitrosamines, which spontaneously decompose to yield highly reactive alkyldiazonium ions. These electrophilic intermediates can then alkylate nucleophilic sites in DNA, forming DNA adducts.
Cellular Response to Nitrosamine-Induced DNA Damage
The formation of DNA adducts triggers a complex cellular response involving DNA repair pathways and cell signaling cascades. If the DNA damage is not properly repaired, it can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.
Caption: Cellular signaling pathways responding to nitrosamine-induced DNA damage.
Key signaling pathways involved in the response to nitrosamine-induced DNA damage include:
-
DNA Repair Pathways: The cell possesses several enzymatic pathways to repair DNA adducts, including Base Excision Repair (BER) and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[1][3][20][21][23]
-
p53 Signaling: The tumor suppressor protein p53 is a critical sensor of DNA damage.[24][25][26][27] Upon activation, p53 can halt the cell cycle to allow time for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death) to eliminate the damaged cell.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 pathways, are also activated by cellular stress, including DNA damage, and can contribute to the decision between cell survival and apoptosis.[24][25]
Conclusion
The acceptable intake limit of 400 ng/day for this compound is a health-based limit established by major regulatory agencies through the application of the Carcinogenic Potency Categorization Approach. This approach, supported by a deep understanding of the mechanisms of nitrosamine carcinogenicity and data from various in vitro and in vivo studies, provides a robust framework for ensuring patient safety in the absence of substance-specific long-term carcinogenicity data. For researchers and drug development professionals, a thorough understanding of these limits and the methodologies behind them is essential for the development of safe and effective medicines.
References
- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [ouci.dntb.gov.ua]
- 2. ICH Official web site : ICH [ich.org]
- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scantox.com [scantox.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Nitrosamine carcinogenesis: rodent assays, quantitative structure-activity relationships, and human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the bacterial reverse mutation assay to predict carcinogenicity of N-nitrosamines. - OAK Open Access Archive [oak.novartis.com]
- 9. nib.si [nib.si]
- 10. oecd.org [oecd.org]
- 11. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 12. aurigeneservices.com [aurigeneservices.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. jrfglobal.com [jrfglobal.com]
- 15. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Notice – Implementation of International Council for Harmonisation (ICH) S1B(R1): Testing for Carcinogenicity of Pharmaceuticals - Canada.ca [canada.ca]
- 18. benchchem.com [benchchem.com]
- 19. pmda.go.jp [pmda.go.jp]
- 20. mdpi.com [mdpi.com]
- 21. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DNA Damage and Repair - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress | Molecular Systems Biology [link.springer.com]
- 24. The functional interactions between the p53 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Organ-specific susceptibility of p53 knockout mice to N-bis(2-hydroxypropyl)nitrosamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitroso Desloratadine in Commercial Desloratadine Products: A Technical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical overview of N-Nitroso desloratadine, a potential nitrosamine impurity in desloratadine drug products. Due to the limited availability of public data comparing this compound levels across various commercially available desloratadine products, this document focuses on the established regulatory framework, analytical methodologies for detection and quantification, and the sparse publicly reported findings. This information is intended to equip researchers and drug development professionals with the necessary tools and knowledge to conduct their own comparative assessments.
Regulatory Context and Acceptable Intake Limits
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines on the control of nitrosamine impurities in pharmaceutical products due to their potential carcinogenic risk.[1][2][3] For this compound, a nitrosamine drug substance-related impurity (NDSRI), the FDA has established an Acceptable Intake (AI) limit.[4]
The AI for this compound is 400 ng/day .[5] This limit is used to calculate the permissible concentration of the impurity in the final drug product, typically expressed in parts per million (ppm), based on the maximum daily dose of the medication. For desloratadine, which has a maximum daily dose of 5 mg, the corresponding control limit in the Active Pharmaceutical Ingredient (API) is 80 ppm.[5]
Comparative Analysis of this compound Levels
Publicly available, head-to-head comparative studies of this compound levels in different commercial brands of desloratadine are scarce. However, some studies have reported on the detection and quantification of this impurity in both API and finished dosage forms (FDF). The table below summarizes the available quantitative data.
| Sample Type | Manufacturer | This compound Level | Method |
| Desloratadine API | Not Specified | 1.48 ppb (average) / 2.96 ppm | LC-MS/MS |
| Desloratadine FDF | Not Specified | 1.80 ppb (average) / 3.60 ppm | LC-MS/MS |
| Desloratadine API | Specific Manufacturer (Unnamed) | Not Detected | HPLC-UV |
Note: The levels reported in ppb and ppm were both present in the source material and are presented here as reported.
The reported levels in the LC-MS/MS study were noted to be below the acceptable intake threshold.[6][7] It is crucial for manufacturers to implement robust risk assessments and testing protocols to ensure that any potential nitrosamine impurities remain below the established regulatory limits.[4]
Experimental Protocols for this compound Quantification
Accurate quantification of this compound at trace levels requires sensitive and validated analytical methods. The following are summaries of methodologies that have been successfully developed and validated for this purpose.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method has been validated for the determination of this compound in API.[5]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Sample Preparation :
-
Sample Solution : Dissolve an appropriate amount of desloratadine API in the mobile phase to achieve a concentration of approximately 0.2 mg/mL.[5]
-
Standard Solutions : Prepare a stock solution of N-Nitroso-desloratadine reference standard (e.g., ~0.8 µg/mL) and perform serial dilutions to create a calibration curve with concentrations ranging from approximately 8 ng/mL to 80 ng/mL.[5]
-
-
Chromatographic Conditions : The specific column, mobile phase composition, flow rate, and UV wavelength should be optimized to achieve adequate separation and sensitivity.
-
Validation Parameters : The method should be validated for specificity, linearity, accuracy, repeatability, and limit of detection (LOD).[5] One study reported a theoretical LOD of 0.7989 ng/mL using this approach.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with HILIC
This method offers high sensitivity and specificity for quantifying this compound in both API and finished dosage forms.[6][7]
-
Instrumentation : LC-MS/MS system.
-
Chromatography : Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to separate the polar this compound from the more non-polar desloratadine API, thereby minimizing matrix effects.[6][7]
-
Sample Preparation :
-
Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[6]
-
Working and Standard Solutions : Dilute the stock solution with acetonitrile to prepare working solutions and a series of standard solutions for the calibration curve (e.g., 1–50 ng/mL).[6][7] An internal standard, such as N-Nitroso-desloratadine-d4, should be used.[6]
-
Sample Solution : Dissolve 5 mg of the desloratadine drug substance in 10 mL of acetonitrile.[6]
-
-
Method Validation : The method should be validated according to regulatory guidelines, assessing parameters such as specificity, linearity (r² > 0.999), sensitivity (LOQ of 1.0 ng/mL reported), precision, accuracy, and robustness.[6][7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound in pharmaceutical products using LC-MS/MS.
Caption: Workflow for this compound Analysis.
Signaling Pathway of Nitrosamine Carcinogenicity
While not specific to this compound, the general mechanism of nitrosamine-induced carcinogenicity involves metabolic activation to reactive intermediates that can damage DNA.
References
- 1. preprints.org [preprints.org]
- 2. Detection of nitrosamine impurities in Desloratadine Active Pharmaceutical Ingredient (API). [wayeal-instrument.com]
- 3. preprints.org [preprints.org]
- 4. This compound? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
A Comparative Guide to LC Column Chemistries for the Analysis of N-Nitroso Desloratadine
For Researchers, Scientists, and Drug Development Professionals
The presence of N-Nitroso desloratadine, a potential genotoxic impurity, in desloratadine drug substances and products necessitates robust analytical methods for its detection and quantification. The choice of liquid chromatography (LC) column chemistry is a critical factor in developing a sensitive, specific, and reliable method. This guide provides a comparative analysis of different LC column chemistries, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Executive Summary
The analysis of this compound presents a key challenge in achieving adequate separation from the active pharmaceutical ingredient (API), desloratadine, which is often present in much higher concentrations. This can lead to matrix effects and hinder accurate quantification of the nitrosamine impurity. This guide evaluates the performance of four distinct LC column chemistries:
-
Reversed-Phase (RP) Chromatography (e.g., C18)
-
Porous Graphitic Carbon (PGC) Chromatography
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Our findings indicate that HILIC columns, particularly the XBridge HILIC, offer a significant advantage by eluting the more polar this compound before the less polar desloratadine API. This elution order is crucial for minimizing ion suppression in mass spectrometry-based detection and allows for the diversion of the high-concentration API peak, thereby protecting the detector. While reversed-phase and PGC columns can achieve separation, they typically elute the nitrosamine after the API, which may require more extensive method development to mitigate matrix effects.
Comparative Data of LC Column Chemistries
The following table summarizes the key performance parameters observed for each column chemistry in the analysis of this compound.
| Column Chemistry | Stationary Phase | Elution Order | Key Advantages | Key Disadvantages |
| Reversed-Phase | Octadecylsilane (C18) bonded to silica | Desloratadine followed by this compound | - Widely available and well-understood chemistry. - Good for separating non-polar to moderately polar compounds. | - Potential for matrix effects due to the elution of the nitrosamine after the high-concentration API.[1][2] - May require longer run times to achieve adequate separation. |
| Porous Graphitic Carbon | Graphitic Carbon | Desloratadine followed by this compound | - Unique selectivity for structurally similar compounds. - Stable at high pH and temperature. | - Elution of the nitrosamine after the API can lead to matrix effects.[1] - Can be more challenging to equilibrate and may exhibit batch-to-batch variability. |
| HILIC (Amide) | Amide-functionalized silica | This compound followed by Desloratadine | - Elutes the nitrosamine before the API, minimizing matrix effects. [1][2] - Sharp peak shapes for polar analytes. | - Requires careful control of mobile phase water content. - Can be more sensitive to sample matrix composition. |
| HILIC (Bare Silica) | Underivatized silica | Desloratadine followed by this compound | - Offers alternative selectivity within the HILIC mode. | - Elution order is not as favorable as the amide-based HILIC for this application.[1] - Can have strong interactions with certain analytes. |
Experimental Protocols
Optimized HILIC Method (XBridge HILIC)
This method was found to be the most suitable for the routine analysis of this compound in pharmaceutical matrices.[1][2]
-
Column: XBridge HILIC (2.1 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.01% (v/v) formic acid in water
-
Mobile Phase B: 0.01% (v/v) formic acid in acetonitrile
-
Gradient: Isocratic
-
Flow Rate: 0.15 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detector: Tandem Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode
Screening Method for Reversed-Phase (Kinetex F5 - a C18 core-shell column)
The following conditions were used for initial screening.[1]
-
Column: Kinetex F5
-
Mobile Phase: Water and acetonitrile, each containing 0.01% formic acid.
-
Gradient: A gradient elution was performed.
-
Detector: UV at 278 nm
General Method for Porous Graphitic Carbon (Hypercarb)
The following conditions were used for initial screening.[1]
-
Column: Hypercarb
-
Mobile Phase: Water and acetonitrile, each containing 0.01% formic acid.
-
Gradient: A gradient elution was performed.
-
Detector: UV at 278 nm
Screening Method for HILIC (Luna HILIC)
The following conditions were used for initial screening.[1]
-
Column: Luna HILIC
-
Mobile Phase: Water and acetonitrile, each containing 0.01% formic acid.
-
Gradient: A gradient elution was performed with a high initial concentration of acetonitrile.
-
Detector: UV at 278 nm
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship in selecting an appropriate LC column chemistry for this compound analysis.
Caption: A generalized workflow for the analysis of this compound.
Caption: Decision-making process for selecting the optimal LC column chemistry.
Conclusion
Based on the available data, HILIC chromatography, specifically with an amide-based stationary phase, is the recommended approach for the routine analysis of this compound. The primary advantage of this chemistry is the elution of the nitrosamine impurity before the desloratadine API, which is critical for minimizing matrix effects and ensuring accurate and sensitive quantification, particularly when using mass spectrometry. While reversed-phase and porous graphitic carbon columns can also be utilized, they present a greater challenge in method development to overcome the potential for ion suppression from the co-eluting or closely eluting API. The selection of the final column chemistry should always be verified through comprehensive method development and validation studies tailored to the specific sample matrix and analytical instrumentation.
References
Guide to Achieving Proficiency in N-Nitroso Desloratadine Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Service Providers
Achieving reliable results for N-Nitroso desloratadine analysis necessitates partnering with a laboratory that has robust capabilities in trace-level impurity detection. The following table summarizes the services offered by several CROs that provide nitrosamine testing. While not a direct comparison of performance in a formal PT scheme, this information allows for an informed selection of a partner laboratory to ensure analytical proficiency.
| Service Provider | Analytical Techniques Offered | Regulatory Compliance | Key Features |
| VitelyBio | Mass Spectrometry | Adherence to stringent regulatory standards | Focus on early detection to minimize risk, offering customized solutions and detailed data analysis.[1] |
| ResolveMass Laboratories Inc. | Advanced Mass Spectrometry | FDA and EMA regulations | Provides comprehensive support from initial risk assessment to confirmatory lab testing with a focus on science-based risk evaluation.[2] |
| Brillex CRO | LC-MS/MS | USFDA, EMA, CDSCO, ICH guidelines | Offers detection and quantification, risk assessment, method development, and stability testing with a fast turnaround.[3] |
| Syngene International Ltd. | LC-MS/MS, GC-MS/MS, HRMS | USP General Chapter <1469> and other regulatory guidelines | Features a dedicated "Nitrosamine Impurity Testing Center of Excellence" for risk assessment, method development, and validation.[4] |
| Eurofins BioPharma Product Testing | LC-MS/MS, GC/MS, GC/MS/MS, LC/MS-TOF and QTOF, ICP/MS | GMP-compliant services | Provides a wide range of impurity testing, including nitrosamines, with support for method development, validation, and stability testing.[5] |
| Normec Group | ICP-MS, AAS, AES, Gas Chromatography | cGMP-certified, USP <232>/<233>, EP 2.4.20 / 5.20, ICH Q3D/Q3C | Specializes in elemental and residual solvent impurities, and offers sensitive detection and quantification of nitrosamines.[6] |
Experimental Protocol: A Validated LC-MS/MS Method
A sensitive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound. The following protocol is based on a published study and serves as a benchmark for in-house method development and validation.[7][8][9][10]
Instrumentation and Reagents
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is effective for separating the polar this compound from the active pharmaceutical ingredient (API).[7][8][9][10]
-
Reagents: HPLC-grade solvents (e.g., acetonitrile, water) and high-purity reference standards for this compound.
Sample Preparation
-
Accurately weigh and dissolve the sample (API or drug product) in a suitable solvent to achieve a known concentration.
-
Further dilute the sample solution as necessary to fall within the linear range of the method.
Chromatographic Conditions
-
Mobile Phase: A suitable mixture of organic and aqueous phases for HILIC separation.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature to ensure reproducibility.
-
Injection Volume: A small, precise volume of the sample solution.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound to ensure selectivity and sensitivity.
-
Optimization: Optimize source and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.
Method Validation
The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrated over a concentration range of 1–50 ng/mL with a correlation coefficient (r²) > 0.999.[7][9][10]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A reported LOQ for this compound is 1.0 ng/mL.[7][9][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A reported LOD is 0.5 ng/mL.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Workflow
To ensure proficiency and consistent results, a logical and well-documented workflow is essential. The following diagram illustrates the key stages of analytical method validation for this compound.
By following a rigorous, well-documented process of method validation and partnering with qualified analytical laboratories, researchers and drug development professionals can confidently ensure the accuracy and reliability of their this compound analysis, thereby safeguarding patient safety and meeting regulatory expectations.
References
- 1. vitelybio.com [vitelybio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Brillex CRO - End-to-End Clinical Research Solutions [brillexcro.com]
- 4. Nitrosamine Impurity Testing - Syngene International Ltd [syngeneintl.com]
- 5. Impurities Testing for Pharmaceutical Products and APIs - Eurofins Scientific [eurofins.com]
- 6. Pharmaceutical Impurity Profiling| Normec [normecgroup.com]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Safety Operating Guide
Navigating the Disposal of N-Nitroso Desloratadine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of N-Nitroso desloratadine, a potent nitrosamine impurity, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. This compound is recognized as a suspected human carcinogen and a highly toxic semi-volatile organic compound, necessitating stringent disposal protocols[1][2].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a designated area, preferably within a certified chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves are essential.
-
Protective Clothing: A lab coat or other protective garments must be worn.
-
Eye/Face Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used[3].
Regulatory Framework for Disposal
The disposal of this compound falls under the regulations for hazardous pharmaceutical waste, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[4][5]. Improper disposal can lead to significant environmental contamination and regulatory violations. Flushing hazardous pharmaceuticals down the drain is strictly prohibited for healthcare facilities under the EPA's Subpart P regulations and is not a recommended practice in any laboratory setting[5][6].
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials.
1. Waste Classification and Segregation:
-
Classify this compound and any materials that have come into contact with it (e.g., pipette tips, gloves, empty containers, cleaning materials) as hazardous chemical waste.
-
Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. This waste must be segregated from other laboratory waste streams to prevent unintentional chemical reactions.
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must identify the contents as "this compound Waste."
-
Include the appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).
-
Record the accumulation start date on the label.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Given that nitrosamines can be light-sensitive, store containers in a manner that minimizes exposure to light, such as in amber containers or by wrapping them in foil[2].
4. Final Disposal:
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and transport of the waste[3]. They will ensure compliance with all federal, state, and local regulations.
-
Incineration at a permitted treatment facility is the most common and required method for treating hazardous pharmaceutical waste[5].
5. Decontamination of Work Areas:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
Summary of this compound Hazard Data
| Hazard Classification | Description | Citation |
| Carcinogenicity | Suspected human carcinogen. | [1][8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [8] |
| Acute Oral Toxicity | Harmful if swallowed. | [8] |
| Eye Damage | Causes serious eye damage. | [8] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction. | [8] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance and educational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with all applicable regulations. The handling and disposal of hazardous materials should only be performed by trained personnel.
References
- 1. synchemia.com [synchemia.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
